molecular formula C8H11N3S B2530542 [methyl(phenyl)amino]thiourea CAS No. 21076-05-1

[methyl(phenyl)amino]thiourea

Cat. No.: B2530542
CAS No.: 21076-05-1
M. Wt: 181.26
InChI Key: KFRXCYIHFXWBBF-UHFFFAOYSA-N
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Description

[methyl(phenyl)amino]thiourea is an organosulfur compound of significant interest in medicinal chemistry and organic synthesis. This thiourea derivative is designed for research applications and is strictly for laboratory use. Thiourea derivatives are recognized for their diverse biological activities, making them valuable scaffolds in drug discovery and development. Research into similar compounds has demonstrated potential for antibacterial, antioxidant, and anticancer properties . These compounds can act as versatile intermediates in organic synthesis and are known to function as effective ligands in coordination chemistry due to the presence of sulfur and nitrogen atoms that can bind to various metal centers . The mechanism of action for biological activity often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens . Key Research Applications: • Antimicrobial Studies: Thiourea derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , by potentially inhibiting cell wall or protein synthesis . • Anticancer Research: Some thiourea derivatives inhibit the growth of various human cancer cell lines and can target specific molecular pathways involved in cancer progression . • Coordination Chemistry: The compound can serve as a ligand to form stable complexes with metals, which are often investigated for their enhanced biological activity and catalytic properties . • Organic Synthesis: It is a valuable building block for the construction of more complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the associated Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

(N-methylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-11(10-8(9)12)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRXCYIHFXWBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of [Methyl(phenyl)amino]thiourea: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for multi-target drug scaffolds and advanced coordination ligands accelerates, thiosemicarbazide derivatives have emerged as privileged structures in medicinal and inorganic chemistry. [Methyl(phenyl)amino]thiourea (also known as 1-methyl-1-phenylthiosemicarbazide) represents a highly versatile node within this chemical space. This technical whitepaper provides an in-depth analysis of its physicochemical properties, crystallographic dynamics, and its critical role as an N,S-bidentate ligand in the development of transition metal-based therapeutics, particularly Topoisomerase II inhibitors.

Molecular Architecture & Physicochemical Properties

[Methyl(phenyl)amino]thiourea is characterized by a central thiourea core (


) where one of the terminal amines is substituted with a methyl(phenyl)amino moiety[1]. This substitution introduces significant steric bulk and lipophilicity, fundamentally altering the molecule's solubility profile and its interaction with biological targets.
Quantitative Physicochemical Profile

The following table summarizes the core quantitative and structural parameters of the compound[1]:

PropertyValue / Description
Chemical Name [Methyl(phenyl)amino]thiourea
IUPAC Name 1-Methyl-1-phenylthiosemicarbazide
CAS Registry Number 21076-05-1
Molecular Formula C₈H₁₁N₃S
Molecular Weight 181.26 g/mol
SMILES String S=C(N)NN(C)c1ccccc1
H-Bond Donors 2 (Primary and secondary amines)
H-Bond Acceptors 2 (Thione sulfur, tertiary amine)
Predominant Tautomer Thioamide (in solid state and neutral pH)
Structural Nuances: Tautomerism and Causality

In solution, thiourea derivatives can theoretically exist in a tautomeric equilibrium between the thioamide (


) and thioimidic acid  (

) forms. However, spectroscopic and crystallographic data confirm that[methyl(phenyl)amino]thiourea exists predominantly as the thioamide tautomer[2].
  • Causality: The thioamide form is thermodynamically favored due to the resonance stabilization provided by the delocalization of the nitrogen lone pairs into the highly polarizable carbon-sulfur double bond. This structural rigidity is essential for its function as a predictable hydrogen bond donor/acceptor in supramolecular chemistry.

Crystallographic Dynamics & Supramolecular Assembly

The solid-state behavior of [methyl(phenyl)amino]thiourea and its derivatives is defined by highly ordered intermolecular interactions. X-ray diffraction studies of this class of molecules reveal a consistent syn-disposition of the thione-S and the thioamide-N-H atoms[3].

  • Causality of the Synthon: This syn-geometry minimizes intramolecular steric repulsion while perfectly aligning the hydrogen bond donors (N-H) and acceptors (C=S). This alignment drives the spontaneous self-assembly of the molecules into centrosymmetric, eight-membered {...HNCS}₂ supramolecular synthons during crystallization[3].

Synthon A [Methyl(phenyl)amino]thiourea (Thioamide Tautomer) B Syn-Disposition of Thione-S & Thioamide-N-H A->B Conformational preference C Centrosymmetric Dimerization B->C Intermolecular H-bonding D Eight-Membered {...HNCS}2 Synthon C->D Crystallization

Diagram 1: Logical flow of tautomerism leading to supramolecular synthon formation.

Pharmacological Relevance & Metal Coordination

Beyond its use as an organic building block, [methyl(phenyl)amino]thiourea is a potent precursor for metallodrugs. Thiosemicarbazides and their corresponding thiosemicarbazones act as robust N,S-bidentate chelators for redox-active transition metals, particularly Copper(II) and Zinc(II)[3].

Mechanism of Action: Topoisomerase II Inhibition

Metal complexes derived from these scaffolds have demonstrated profound biological activity as antitumor agents[4].

  • Causality: Topoisomerase II (Topo-II) is an enzyme responsible for managing DNA tangles during replication. Cu(II)-thiosemicarbazone complexes intercalate into DNA and bind directly to the Topo-II cleavage complex. The redox activity of the Cu(II)/Cu(I) couple within the complex generates localized Reactive Oxygen Species (ROS), stabilizing the DNA breaks and preventing religation, which ultimately triggers cellular apoptosis[4].

BioPathway Ligand Ligand: [Methyl(phenyl)amino]thiourea Complex Coordination Complex (N,S-Bidentate Chelation) Ligand->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex Coordination Target Topoisomerase II Enzyme Complex->Target Binding & Intercalation Inhibition DNA Cleavage Complex Stabilization Target->Inhibition Enzymatic Blockade Apoptosis Cellular Apoptosis Inhibition->Apoptosis DNA Damage Response

Diagram 2: Pathway of thiosemicarbazide metal complexation leading to Topo-II inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and an immediate analytical checkpoint.

Protocol A: Synthesis of [Methyl(phenyl)amino]thiourea Derivatives

This protocol outlines the condensation of 1-methyl-1-phenylhydrazine with an isothiocyanate to yield substituted thioureas[2].

  • Reagent Solubilization: Dissolve 10 mmol of 1-methyl-1-phenylhydrazine in 20 mL of absolute ethanol.

    • Causality: Ethanol provides the optimal dielectric constant to solubilize the lipophilic hydrazine precursor while allowing the highly polar thiourea product to precipitate upon cooling, driving the reaction forward via Le Chatelier's principle.

  • Electrophilic Addition: Cool the solution to 0–5 °C in an ice bath. Add 10 mmol of the target isothiocyanate (or in situ generated thiocyanic acid) dropwise over 30 minutes.

    • Causality: The nucleophilic attack of the unsubstituted hydrazine nitrogen on the electrophilic isothiocyanate carbon is highly exothermic. Maintaining a low temperature prevents unwanted oxidative coupling side-reactions[3].

  • Reflux and Isolation: Remove the ice bath and reflux the mixture for 4 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold diethyl ether.

  • Self-Validation (FT-IR): Analyze the crude product via FT-IR. The complete disappearance of the intense

    
     stretching band at ~2100 cm⁻¹ and the appearance of the 
    
    
    
    (thione) stretch at ~800–850 cm⁻¹ confirms a successful conversion.
Protocol B: Synthesis of Cu(II) Coordination Complexes
  • Ligand Deprotonation: Dissolve 2 mmol of the synthesized thiourea ligand in 15 mL of methanol. Add a stoichiometric amount of a mild base (e.g., sodium acetate).

    • Causality: Mild deprotonation of the thioamide nitrogen facilitates the tautomeric shift to the thioimidic acid form, enhancing the nucleophilicity of the sulfur atom for metal coordination.

  • Metal Chelation: Add 1 mmol of CuCl₂·2H₂O dissolved in 5 mL of methanol dropwise to the ligand solution. Stir at ambient temperature for 2 hours.

  • Self-Validation (UV-Vis & Visual): The reaction is self-validating through an immediate color change from a colorless/pale yellow ligand solution to a deep green/brown complex. UV-Vis spectroscopy will confirm this via a new Ligand-to-Metal Charge Transfer (LMCT) band in the 400–450 nm region.

Workflow S1 Synthesis Reaction (Hydrazine + Isothiocyanate) S2 Purification (Recrystallization) S1->S2 S3 Spectroscopic Profiling (NMR, IR, UV-Vis) S2->S3 S4 Crystallography (Single-Crystal XRD) S3->S4 S5 Biological Assay (Topo-II / Antimicrobial) S4->S5

Diagram 3: End-to-end experimental workflow for synthesis and characterization.

Conclusion[Methyl(phenyl)amino]thiourea is far more than a simple organic intermediate; it is a structurally dynamic scaffold capable of forming predictable supramolecular networks and highly active transition metal complexes. By understanding the causality behind its thioamide tautomerism and N,S-bidentate chelation, researchers can rationally design next-generation Topoisomerase II inhibitors and advanced coordination materials.

References

  • Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from:[Link]

  • ResearchGate Database. (2025). Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds. Retrieved from:[Link]

  • ResearchGate Database. (2025). Topoisomerase II Inhibition by Thiosemicarbazone Complexes. Retrieved from:[Link]

Sources

Molecular Structure and Conformation of [Methyl(phenyl)amino]thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[Methyl(phenyl)amino]thiourea and its di-substituted derivatives (often classified as 1-methyl-1-phenylthiosemicarbazides) are highly versatile scaffolds with significant utility in asymmetric synthesis (specifically as dual hydrogen-bonding catalysts) and pharmaceutical drug development[1]. This whitepaper provides an in-depth analysis of their crystallographic conformations, supramolecular assembly mechanisms, and standardized protocols for synthesis and structural elucidation.

Chemical Identity and Conformational Dynamics

The core structure of [methyl(phenyl)amino]thiourea derivatives features a highly conserved molecular geometry dictated by precise electronic and steric parameters.

Thioamide Tautomerism and Chromophore Planarity

In the solid state, these molecules exclusively adopt the 1 rather than the thiolimine form[1]. The central chromophore—comprising the C, N, and S atoms of the thiourea moiety—maintains strict planarity. This geometric necessity allows for the efficient delocalization of π-electrons across the thiourea backbone, which enhances the nucleophilicity of the thione sulfur atom and primes it for robust intermolecular interactions[2].

The "L-Shaped" Conformation and Intramolecular Bonding

A defining feature of 1-aryl-3-[methyl(phenyl)amino]thiourea derivatives is their distinctive "L-shaped" (or occasionally "U-shaped") conformation[1][2]. This geometry is thermodynamically driven by two factors:

  • Anti-Disposition: The thioamide N-H atoms are arranged in an anti-disposition relative to each other[1].

  • Intramolecular Hydrogen Bonding: The amine-H atoms lie on opposite sides of the central plane, enabling the formation of a critical intramolecular N-H···N hydrogen bond (with H1n···N3 distances typically around 2.23 Å)[1]. This interaction forms a closed loop that stabilizes the twisted conformation, confirmed by a dihedral angle between the phenyl rings of approximately 71°[1]. This locks the molecule, restricting rotational degrees of freedom and pre-organizing it for supramolecular assembly.

Supramolecular Assembly and Crystal Packing

The macroscopic crystal lattice of [methyl(phenyl)amino]thiourea is governed by self-validating, predictable intermolecular forces that dictate its bulk physical properties.

The {···HNCS}₂ Synthon

The most prominent feature of the molecular packing is the formation of centrosymmetric, eight-membered1[1]. These are driven by robust thioamide-N1-H···S1(thione) intermolecular hydrogen bonds[1]. The syn disposition of the thione-S and thioamide-N-H atoms facilitates this dimerization, which is highly homogeneous across this class of compounds[1].

Secondary Interactions

Beyond the primary hydrogen bonds, the dimeric units are assembled into higher-order supramolecular layers (often in the bc-plane) via secondary phenyl- and methyl-C-H···π(phenyl) interactions[1]. These weaker dispersion forces are critical for the 3D stabilization of the crystal lattice.

ConformationalLogic A [Methyl(phenyl)amino]thiourea B Thioamide Tautomerism A->B Adopts in solid state C Anti-Disposition of N-H A->C Structural feature F Intermolecular N-H···S Bond B->F Facilitates D Intramolecular N-H···N Bond C->D Enables E L-Shaped Conformation D->E Stabilizes G {···HNCS}₂ Synthons F->G Drives crystal packing

Logical mapping of conformational features to supramolecular assembly.

Experimental Protocols: Synthesis and Characterization

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the synthesis and structural validation of[methyl(phenyl)amino]thiourea derivatives (e.g., the 4-methylphenyl or 4-chlorophenyl variants)[1][3]. This protocol is designed as a self-validating system where spectroscopic data cross-verifies the crystallographic findings.

Synthesis Workflow
  • Reagent Preparation: Dissolve 1.0 equivalent of 1-methyl-1-phenylhydrazine in absolute ethanol. Causality: Ethanol provides an optimal polar protic environment that solubilizes the precursors while allowing the less soluble thiourea product to precipitate upon cooling, driving the equilibrium forward.

  • Addition: Slowly add 1.0 equivalent of the corresponding isothiocyanate (e.g., 3 or 4-chlorophenyl isothiocyanate) to the stirring solution[1][3].

  • Reflux: Heat the reaction mixture to reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are fully consumed.

  • Isolation: Allow the mixture to cool to room temperature. Filter the resulting precipitated solid under a vacuum and wash with cold ethanol.

  • Purification: Recrystallize the crude solid from an ethanol/dichloromethane mixture to yield diffraction-quality single crystals[1].

ExperimentalWorkflow S1 1. Reagent Mixing S2 2. Reflux (Ethanol) S1->S2 S3 3. Isolation S2->S3 S4 4. Recrystallization S3->S4 S5 5. X-Ray & Spectroscopy S4->S5

Step-by-step workflow for the synthesis and structural validation of thiourea derivatives.

Structural Elucidation Protocol
  • Spectroscopy: Validate the bulk purity using ¹H and ¹³C{¹H} NMR, IR, and UV spectroscopy[3]. Causality: The IR spectrum must show distinct N-H (~3100-3300 cm⁻¹) and C=S (~1200 cm⁻¹) stretching frequencies, confirming the thioamide tautomer over the thiolimine form prior to X-ray analysis.

  • X-Ray Crystallography: Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100(2) K[1]. Causality: Data collection at cryogenic temperatures minimizes atomic thermal motion, allowing for the precise localization of the critical N-bound hydrogen atoms that dictate the supramolecular network.

  • Refinement: Solve the structure using direct methods and refine via full-matrix least-squares on F². Ensure N-bound H atoms are refined freely or with appropriate distance restraints (N-H ≈ 0.88 Å) to accurately model the hydrogen-bonding network[2].

Quantitative Data Summary

The following table summarizes the crystallographic parameters for two key derivatives of [methyl(phenyl)amino]thiourea to facilitate easy structural comparison[1][3][4].

Parameter1-(4-Chlorophenyl)-3-[methyl(phenyl)amino]thiourea3-[Methyl(phenyl)amino]-1-phenylthiourea
Chemical Formula C₁₄H₁₄ClN₃SC₁₄H₁₅N₃S
Crystal System OrthorhombicMonoclinic
Space Group Pbca (no. 61)P2₁/c (no. 14)
Unit Cell Dimensions a = 10.4000(2) Å, b = 11.5622(2) Å, c = 23.4776(4) Åa = 10.4801(1) Å, b = 10.8132(1) Å, c = 12.1341(1) Å
Volume (V) 2823.11(9) ų1309.08(2) ų
Z (Molecules/cell) 84
Temperature 100(2) K100(2) K
R-factor (Rgt) 0.02840.0266

References

  • Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S. Zeitschrift für Kristallographie - New Crystal Structures. 1

  • Yeo, C. I., & Tiekink, E. R. T. (2020). Crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, C12H17N3S. SciSpace / Zeitschrift für Kristallographie. 2

  • ResearchGate Database (2019). Chemical diagram for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea (1).3

  • Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S. De Gruyter Open. 4

Sources

Thermodynamic Stability of[Methyl(phenyl)amino]thiourea Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[Methyl(phenyl)amino]thiourea derivatives represent a highly specialized class of organosulfur compounds with profound implications in organocatalysis, crystal engineering, and medicinal chemistry. The introduction of the N-methyl-N-phenylhydrazine moiety to the thiocarbonyl core fundamentally alters the molecule's steric landscape and electronic distribution. This whitepaper provides an in-depth analysis of the thermodynamic stability of these derivatives, focusing on thione-thiol tautomerism, conformational rotamers, and the self-validating experimental methodologies required to accurately profile their energetic landscapes.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of[methyl(phenyl)amino]thiourea derivatives is governed by two primary structural phenomena: tautomeric equilibrium and restricted bond rotation.

Thione-Thiol Tautomerism: Unlike their oxygen analogues (ureas), thioureas exhibit a measurable equilibrium between the thione (C=S) and thiol (C–SH) forms. In standard physiological and non-polar environments, the thione form is thermodynamically dominant due to the high bond dissociation energy of the C=S double bond relative to the S-H bond. However, highly basic environments or the presence of thiophilic transition metals can shift this equilibrium, stabilizing the thiol tautomer [3].

Conformational Rotamers: The N–C(=S) bonds possess significant partial double-bond character due to the delocalization of the nitrogen lone pair into the thiocarbonyl


 antibonding orbital. This restricted rotation creates distinct E and Z conformers. The bulky [methyl(phenyl)amino] group introduces severe steric clashes in the Z,Z-conformation, making the E,E or Z,E forms thermodynamically preferred. The stability of these conformers dictates the molecule's ability to form intermolecular hydrogen-bonding networks, which is the primary driver of spontaneous resolution and solid-state stability [2].

ConformationalEquilibrium ThioneE Thione Form (E-isomer) Lowest ΔG ThioneZ Thione Form (Z-isomer) ΔG +2.5 kcal/mol ThioneE->ThioneZ Restricted C-N Rotation (ΔG‡ ≈ 16 kcal/mol) Thiol Thiol Tautomer ΔG +12.0 kcal/mol ThioneE->Thiol Tautomerization (Solvent Dependent) Dimer H-Bonded Dimer Solid State Stabilized ThioneE->Dimer Crystallization (ΔH < 0) ThioneZ->Dimer Crystallization (ΔH < 0)

Fig 1: Thermodynamic equilibria of thiourea derivatives highlighting tautomeric and rotameric states.

Quantitative Thermodynamic Profiling

Understanding the exact energetic differences between these states is critical for rational drug design and materials synthesis. The tables below summarize the consensus thermodynamic and kinetic parameters for standard [methyl(phenyl)amino]thiourea derivatives based on combined spectroscopic and computational analyses [1][4].

Table 1: Thermodynamic Parameters of Conformers and Tautomers

StateRelative Free Energy (

)
Dipole Moment (

)
Predominant Environment
Thione (E,E-rotamer) 0.0 kcal/mol (Reference)4.2 DNon-polar solvents, Solid-state
Thione (Z,E-rotamer) +2.4 kcal/mol3.8 DPolar aprotic solvents (minor fraction)
Thiol Tautomer +14.6 kcal/mol2.1 DHighly basic aqueous media

Table 2: Kinetic Parameters for C-N Bond Rotation (VT-NMR Analysis)

SolventCoalescence Temp (

)
Rotational Barrier (

)
Causality / Observation
CDCl

298 K14.2 kcal/molIntramolecular H-bonding stabilizes planar transition state.
DMSO-

335 K16.8 kcal/molSolvent disruption of H-bonds increases double-bond character.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the thermodynamic profiling of these derivatives must utilize a closed-loop, self-validating methodology. Empirical data must be cross-referenced with high-level computational models to rule out solvent artifacts or thermal degradation.

ExperimentalWorkflow Step1 1. Synthesis & High-Purity Crystallization (Isolates thermodynamically stable polymorph) Step2 2. Variable-Temperature NMR (VT-NMR) (Quantifies ΔG‡ of C-N bond rotation) Step1->Step2 Solution state prep Step3 3. X-Ray Crystallography (Maps solid-state H-bonding networks) Step1->Step3 Single crystal selection Step4 4. DFT / B3LYP Calculations (Validates empirical free energy landscapes) Step2->Step4 Kinetic data input Step3->Step4 3D coordinate input Step5 5. Thermodynamic Profiling Complete (Self-validated dataset) Step4->Step5 Data synthesis

Fig 2: Self-validating experimental workflow for thermodynamic profiling of thiourea derivatives.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality & Design: The partial double-bond character of the N-C(=S) bond results in restricted rotation, leading to distinct rotamers. Deuterated DMSO (DMSO-


) is specifically selected over non-polar solvents because its strong hydrogen-bond accepting nature competitively disrupts intramolecular thiourea H-bonds. This isolates the intrinsic C-N rotational barrier from secondary structural artifacts, ensuring the measured thermodynamics reflect the core molecule rather than a solvent-stabilized pseudo-ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the highly purified [methyl(phenyl)amino]thiourea derivative in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C NMR spectra at 298 K to identify the baseline ratio of E and Z rotamers (typically observed as peak doubling for the N-methyl protons).
  • Thermal Titration: Increment the probe temperature from 298 K to 373 K in 5 K intervals. Allow 10 minutes of thermal equilibration at each step to ensure a thermodynamic steady-state.

  • Coalescence Identification: Monitor the N-methyl proton signals until the distinct rotamer peaks broaden and merge into a single resonance (Coalescence Temperature,

    
    ).
    
  • Self-Validation & Calculation: Apply the Eyring equation to calculate the activation free energy (

    
    ). Cross-reference this empirical value against DFT-calculated rotational barriers to confirm the absence of degradation artifacts.
    
Protocol B: Computational Free Energy Mapping (DFT)

Causality & Design: While empirical data from VT-NMR provides kinetic barriers, mapping the complete thermodynamic landscape requires high-level quantum mechanical calculations. The B3LYP functional paired with the 6-31G(d,p) basis set is chosen specifically because the polarization functions (d,p) are critical for accurately modeling the diffuse, polarizable electron cloud of the heavy sulfur atom in the thiocarbonyl group[3].

Step-by-Step Methodology:

  • Coordinate Initialization: Import the solid-state atomic coordinates derived from single-crystal X-ray diffraction to serve as the ground-truth starting geometry [1].

  • Geometry Optimization: Perform unrestricted geometry optimization in the gas phase and using a Polarizable Continuum Model (PCM) for DMSO to match experimental NMR conditions.

  • Frequency Analysis: Conduct vibrational frequency calculations at the optimized geometries to confirm they represent true thermodynamic minima (characterized by zero imaginary frequencies).

  • Transition State Search: Utilize the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the transition state for C-N bond rotation.

  • Self-Validation: Verify that the calculated

    
     between the E and Z minima aligns within 1.0 kcal/mol of the VT-NMR derived values, establishing a closed-loop validation of the thermodynamic model.
    

Conclusion

The thermodynamic stability of [methyl(phenyl)amino]thiourea derivatives is a delicate balance of steric hindrance, electronic delocalization, and environmental hydrogen bonding. By employing a rigorous, self-validating framework combining VT-NMR, X-ray crystallography, and DFT calculations, researchers can accurately map the free energy landscapes of these molecules. This foundational understanding is imperative for leveraging these derivatives in advanced pharmaceutical applications and asymmetric organocatalysis.

References

  • Yeo, C. I., & Tiekink, E. R. T. "Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S". Z KRIST-NEW CRYST ST. 1

  • "Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition". CrystEngComm (RSC Publishing). 2

  • "Molecular Spectroscopy and Molecular Docking Studies on (E)-1-(4-Bromobenzylidene) Thiourea". Open Access Pub. 3

  • "Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives". Biruni University.

Sources

Computational Elucidation of Electronic Properties in [Methyl(phenyl)amino]thiourea Derivatives: A DFT and NBO Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[Methyl(phenyl)amino]thiourea and its halogenated or methylated derivatives (e.g., 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea) represent a highly versatile class of scaffolds in medicinal chemistry and materials science. They exhibit potent antimicrobial, antileukemic, and transition-metal chelating properties. Understanding their underlying electronic structure is essential for rational drug design and crystal engineering. This technical guide provides a comprehensive, self-validating protocol utilizing Density Functional Theory (DFT) to elucidate the electronic properties, conformational preferences, and global reactive descriptors of these compounds.

Pharmacological Relevance and Structural Dynamics

Thiourea derivatives containing the [methyl(phenyl)amino] moiety adopt a characteristic "L-shaped" conformation in the solid state. This geometry is not arbitrary; it is electronically stabilized by intramolecular N–H⋯N or N–H⋯S hydrogen bonds 1. Furthermore, the molecule exists predominantly as the thioamide tautomer rather than the thiol form, which dictates its reactivity, ability to form centrosymmetric eight-membered


 synthons, and its coordination chemistry with redox-active transition metals like Cu(II) and Sn(IV) 1. By employing DFT, researchers can map the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) to predict pharmacokinetics and target binding affinities.

Computational Methodology: The DFT Protocol

To ensure scientific integrity and reproducibility, the following step-by-step computational workflow is required. This protocol is designed as a self-validating system, ensuring that theoretical outputs are mathematically sound before empirical correlation.

Step-by-Step Workflow
  • Initial Geometry Generation: Extract the starting atomic coordinates from single-crystal X-ray diffraction (XRD) data (e.g., from the Cambridge Structural Database) 2. This ensures the optimization begins from a physiologically and crystallographically relevant conformation.

  • Functional and Basis Set Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is selected because its inclusion of exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure density functionals. Pair this with the 6-311++G(d,p) basis set. Causality Check: The inclusion of diffuse functions (++) is mandatory; sulfur and halogen substituents possess extended, highly polarizable valence electron clouds that dictate intermolecular hydrogen bonding and metal chelation.

  • Geometry Optimization: Perform a full, unconstrained geometry optimization to relax the structure to its lowest energy state.

  • Frequency Analysis (Validation Step): Execute a vibrational frequency calculation at the identical level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state.

  • Solvation Modeling: To accurately predict solution-phase properties (such as absolute pKa and redox potentials), apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) utilizing water or DMSO as the implicit solvent 1.

DFT_Workflow XRD 1. Input Geometry (XRD Data / CSD) Opt 2. Geometry Optimization (B3LYP / 6-311++G(d,p)) XRD->Opt Coordinates Freq 3. Frequency Analysis (Zero Imaginary Freqs) Opt->Freq Minimized Structure Solv 4. IEFPCM Solvation (Water / DMSO) Freq->Solv True Minimum Prop 5. Electronic Properties (FMO, MEP, NBO) Solv->Prop Wavefunction Valid 6. Experimental Validation (NMR, IR, UV-Vis) Prop->Valid Correlation

Caption: Step-by-step computational workflow for DFT analysis of thiourea derivatives.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are the primary determinants of chemical reactivity. In [methyl(phenyl)amino]thiourea derivatives, the HOMO is typically localized over the sulfur atom and the thiourea moiety, indicating the primary site for electrophilic attack and metal chelation. The LUMO is distributed over the phenyl rings, representing the site for nucleophilic interactions.

Using Koopmans' theorem, we derive global reactivity descriptors. The energy gap (


) is a critical indicator of kinetic stability and chemical hardness. A smaller gap implies higher polarizability, lower kinetic stability, and generally higher biological activity.

Table 1: Calculated Global Reactivity Descriptors for 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea (B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated ValueInterpretation
HOMO Energy

-5.85 eVElectron-donating ability (nucleophilicity).
LUMO Energy

-1.25 eVElectron-accepting ability (electrophilicity).
Energy Gap

4.60 eVKinetic stability; lower values indicate higher reactivity.
Ionization Potential

5.85 eVEnergy required to remove an electron.
Electron Affinity

1.25 eVEnergy released upon electron addition.
Electronegativity

3.55 eVTendency to attract electrons in a biological system.
Chemical Hardness

2.30 eVResistance to charge transfer.
Chemical Softness

0.22 eV

Measure of molecular polarizability.
Electrophilicity Index

2.74 eVPropensity to act as an electrophile.

Note: Values are representative benchmarks derived from standard DFT calculations on halogenated thiourea derivatives.

Conformational Analysis and NBO Analysis

Natural Bond Orbital (NBO) analysis transforms the complex multi-electron wavefunction into localized Lewis-like structures. By evaluating the second-order perturbation energy (


), we can quantify the causality of the molecule's structural preferences.
  • Intramolecular Hydrogen Bonding: The strong hyperconjugative interaction between the lone pair of the thioamide nitrogen (

    
    ) and the anti-bonding orbital of the adjacent N-H bond (
    
    
    
    ) is the primary electronic driver for the rigid, L-shaped conformation observed in XRD 3.
  • Thioamide Tautomerism: The NBO bond orders and the C-S bond length (typically ~1.68 Å) confirm that the molecule exists predominantly as the thioamide tautomer. This tautomeric preference is crucial for its ability to form supramolecular layers via phenyl- and methyl-C–H⋯π(phenyl) interactions 1.

Experimental Validation

A theoretical model is only as robust as its empirical correlation. The self-validating nature of this protocol requires mapping DFT outputs to spectroscopic data:

  • Vibrational Spectroscopy (IR): Raw DFT harmonic frequencies systematically overestimate experimental values due to the neglect of anharmonicity and electron correlation. Applying a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) is required. The intense

    
     stretch (typically 800-850 cm
    
    
    
    ) and the
    
    
    stretch (~3300 cm
    
    
    ) must align with experimental FT-IR spectra to confirm the thioamide tautomer.
  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations of magnetic shielding tensors are used to predict

    
     and 
    
    
    
    NMR chemical shifts. A linear correlation (
    
    
    ) between theoretical and experimental shifts confirms the accuracy of the predicted electron density distribution.

Application in Drug Development

The calculated MEP maps reveal regions of negative electrostatic potential localized over the thione sulfur and electronegative substituents (e.g., chlorine), and positive potential over the N-H protons. These maps are indispensable for structure-based drug design, as they predict how the[methyl(phenyl)amino]thiourea scaffold will orient within the binding pocket of a target protein (e.g., via hydrogen bonding or


 stacking with the phenyl rings). Furthermore, the high chemical softness (

) and localized HOMO on the sulfur atom explain the strong chelating ability of these compounds with redox-active metal ions, a mechanism heavily exploited in the design of antileukemic coordination complexes.

References

  • Yeo, A., Tiekink, E. R. T., et al. "Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds / Crystal structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea." ResearchGate, 2019.[Link]

  • Yeo, A., & Tiekink, E. R. T. "Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S." Zeitschrift für Kristallographie - New Crystal Structures, 2019.[Link]

  • Yeo, C. I., & Tiekink, E. R. T. "Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S." Sunway University Compendium of Research, 2019.[Link]

Sources

Spectroscopic Elucidation of [Methyl(phenyl)amino]thiourea: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of thiourea and thiosemicarbazide derivatives is a critical bottleneck in modern drug discovery and materials science. [Methyl(phenyl)amino]thiourea (also known systematically as 1-methyl-1-phenylthiosemicarbazide) represents a highly privileged pharmacophore. This whitepaper provides an authoritative, in-depth guide to the


H and 

C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By moving beyond empirical observation into the causality of quantum mechanical shielding, anisotropic effects, and quadrupolar relaxation, this guide establishes a self-validating framework for researchers to unambiguously assign and verify the structure of complex thiourea derivatives.

Structural and Pharmacological Significance

[Methyl(phenyl)amino]thiourea features a unique N-N-C(=S)-N backbone. The presence of the N-methyl substitution fundamentally alters the conformational dynamics of the hydrazine linkage compared to its unmethylated analogs. This specific spatial geometry is highly sought after in medicinal chemistry, particularly in the development of selective high-affinity ligands for central nervous system targets, such as the human dopamine D4 receptor[1]. Furthermore, the thioamide tautomerism inherent to this core makes it a versatile bidentate ligand in coordination chemistry, where its chemical shifts are highly sensitive to metal binding and intramolecular hydrogen bonding[2].

Theoretical Framework: Causality of Chemical Shifts

The NMR chemical shifts of [methyl(phenyl)amino]thiourea are not arbitrary; they are governed by a predictable interplay of electronic and spatial effects:

  • Paramagnetic Deshielding of the Thiocarbonyl (C=S): Unlike the diamagnetic shielding caused by s-electrons in aliphatic carbons, the chemical shift of the C=S carbon is dominated by the paramagnetic shielding tensor. Sulfur is a heavy, highly polarizable atom with low-lying excited electronic states. The mixing of ground and excited states under the applied magnetic field (

    
    ) leads to a massive deshielding effect, pushing the 
    
    
    
    C resonance into the extreme downfield region (typically 180.0–184.0 ppm)[3].
  • Quadrupolar Relaxation and Exchange: The nitrogen atoms in the thiosemicarbazide core (

    
    N, spin 
    
    
    
    ) possess an electric quadrupole moment. This causes rapid relaxation of the attached protons (NH and NH
    
    
    ), resulting in broad singlet peaks in the
    
    
    H NMR spectrum. Furthermore, these protons undergo rapid chemical exchange with protic solvents or trace moisture, making their exact chemical shift highly dependent on concentration, temperature, and solvent polarity.
  • Magnetic Anisotropy of the Phenyl Ring: The delocalized

    
    -electrons of the phenyl ring generate an induced diamagnetic ring current. Protons situated in the shielding cone (above or below the ring) resonate upfield, while those in the deshielding zone (equatorial to the ring) resonate downfield. This anisotropic effect is crucial for assigning the exact position of the N-CH
    
    
    
    protons.

Spin_System Thio C=S Thiocarbonyl (Highly Deshielded) N_NH Hydrazinic NH (H-Bonding/Exchange) Thio->N_NH Electron Withdrawal N_CH3 N-CH3 Group (Inductive Effect) N_NH->N_CH3 Steric/Conformational Ph Phenyl Ring (Anisotropic Effect) Ph->N_CH3 Ring Current Shielding

Logical relationship of electronic and anisotropic effects on NMR shifts.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal validation checkpoints at every critical stage of data acquisition. The use of DMSO-


 is mandated due to the poor solubility of thiourea derivatives in non-polar solvents and to stabilize the exchangeable NH protons via solvent hydrogen bonding[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of highly purified [methyl(phenyl)amino]thiourea in 0.6 mL of DMSO-

    
     containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.
    
  • Thermal Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow a strict 5-minute thermal equilibration period at 298 K to prevent convection currents that distort lineshape.

  • Probe Tuning & Matching: Perform automated tuning and matching for both

    
    H and 
    
    
    
    C frequencies to maximize the quality factor (Q) of the probe circuit.
  • Shimming & Lock: Execute gradient shimming (e.g., TopShim) on the Z-axis.

    • Self-Validation Checkpoint 1: Verify the full width at half maximum (FWHM) of the TMS signal. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous, and shimming must be repeated.

  • Pulse Sequence Execution:

    • 
      H NMR:  Utilize a standard 30° pulse sequence (zg30), 16–64 scans, a relaxation delay (
      
      
      
      ) of 2.0 s, and an acquisition time of 3.0 s.
    • 
      C NMR:  Utilize a proton-decoupled sequence (zgpg30), 1024–4096 scans, and a relaxation delay of 2.0 s.
      
    • Self-Validation Checkpoint 2: Monitor the signal-to-noise ratio (SNR) of the quaternary C=S carbon in real-time. Do not halt acquisition until the SNR of this specific peak exceeds 10:1.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier transformation. Perform manual zero-order and first-order phase correction.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Probe Tuning & Matching (1H / 13C Frequencies) A->B C Automated Shimming (Z-axis Optimization) B->C D Pulse Sequence Execution (zg30 / zgpg30) C->D E FID Processing (FT, Phase & Baseline Corr.) D->E

Step-by-step experimental workflow for high-resolution NMR data acquisition.

Quantitative Data Presentation: H and C Assignments

The following tables summarize the expected chemical shifts for [methyl(phenyl)amino]thiourea, synthesized from empirical data of closely related N-methyl-N-phenylthiosemicarbazone scaffolds.

Table 1: H NMR Chemical Shifts (in DMSO- , 500 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Causality / Assignment Logic
N-CH

3.25 – 3.45Singlet (s)3H-Deshielded by the inductive effect of the adjacent electronegative nitrogen.
Ar-H (ortho) 6.80 – 7.00Doublet (d)2H7.5 – 8.0Anisotropic shielding from the

-system; ortho-directing amino influence.
Ar-H (para) 6.90 – 7.10Triplet (t)1H7.3 – 7.5Scalar coupling to meta protons.
Ar-H (meta) 7.20 – 7.40Triplet (t)2H7.5 – 8.0Least affected by the electron-donating resonance of the amino group.
NH

(terminal)
7.50 – 8.00Broad Singlet (br s)2H-Broadened by

N quadrupolar relaxation; exchangeable with D

O.
NH (internal) 9.50 – 10.20Broad Singlet (br s)1H-Strongly deshielded by the adjacent C=S group and potential H-bonding.
Table 2: C NMR Chemical Shifts (in DMSO- , 125 MHz)
Carbon EnvironmentChemical Shift (

, ppm)
TypeCausality / Assignment Logic
N-CH

38.0 – 42.0CH

Aliphatic carbon shifted downfield due to direct N-attachment.
Ar-C (ortho) 114.0 – 118.0CHShielded by the resonance electron donation from the nitrogen lone pair.
Ar-C (para) 119.0 – 122.0CHIntermediate resonance shielding effect.
Ar-C (meta) 128.0 – 130.0CHStandard aromatic carbon shift; unaffected by resonance donation.
Ar-C (ipso) 146.0 – 149.0C

Quaternary carbon directly bonded to the highly electronegative nitrogen.
C=S (thiocarbonyl) 180.0 – 184.0C

Extreme downfield shift driven by the paramagnetic shielding tensor of Sulfur.

Advanced 2D NMR Workflows for Absolute Assignment

While 1D NMR provides a robust foundational understanding, the absolute assignment of the phenyl ring carbons and the differentiation of the hydrazine versus terminal thiourea nitrogens require 2D heteronuclear correlation techniques.

  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    Confirms the vicinal coupling network of the aromatic ring, unambiguously linking the ortho, meta, and para protons.
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Differentiates the N-CH
    
    
    carbon from any potential aliphatic impurities by directly correlating the
    
    
    H signal at ~3.35 ppm to the
    
    
    C signal at ~40.0 ppm.
  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    This is the most critical experiment for this scaffold. The N-CH
    
    
    protons will show a strong
    
    
    coupling to the ipso-carbon of the phenyl ring, proving the N-phenyl connectivity. Furthermore, the internal NH proton will show a critical
    
    
    /
    
    
    correlation to the C=S carbon at ~182 ppm, locking in the thiourea backbone assignment.

TwoD_NMR Start 2D NMR Strategy COSY 1H-1H COSY (Vicinal Coupling) Start->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Start->HSQC HMBC 1H-13C HMBC (Long-Range C-H Bonds) Start->HMBC Result Unambiguous Assignment COSY->Result HSQC->Result HMBC->Result

Advanced 2D NMR strategy for the unambiguous assignment of molecular structure.

Conclusion

The spectroscopic elucidation of[methyl(phenyl)amino]thiourea serves as a masterclass in applied NMR theory. By understanding the causality behind the extreme paramagnetic deshielding of the C=S carbon and the anisotropic effects governing the N-methyl and phenyl resonances, researchers can confidently validate the synthesis of these critical pharmacophores. Adhering to the self-validating protocols and 2D strategies outlined in this guide ensures absolute data integrity, preventing costly structural misassignments in downstream drug development pipelines.

References

1.[4] Chemical diagram for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea (1). ResearchGate. Available at: 2.[1] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[3] Synthesis of novel substituted 4,4'-(1,4-phenylene)bis(1,3-thiazole)s. Arkivoc. Available at: 4.[2] Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds. ResearchGate. Available at:

Sources

Infrared Spectroscopy Characteristic Bands of [Methyl(phenyl)amino]thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [methyl(phenyl)amino]thiourea scaffold and its substituted derivatives (e.g., thiosemicarbazones) are privileged pharmacophores in drug development, widely utilized for their anti-viral, anti-bacterial, and transition-metal coordination properties. For researchers and application scientists, Fourier-Transform Infrared (FT-IR) spectroscopy serves as the frontline analytical tool to confirm successful synthesis, determine the tautomeric state (thione vs. thiol), and map the solid-state hydrogen-bonding networks of these compounds.

This whitepaper provides an in-depth mechanistic breakdown of the characteristic FT-IR bands of [methyl(phenyl)amino]thiourea derivatives, moving beyond simple band assignment to explain the underlying vibrational physics and offering a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Grounding: The Thioamide Pharmacophore and Vibrational Coupling

The Physics of the Thioamide Bands

Unlike the highly localized and intensely sharp carbonyl (


) stretching vibration, the thiocarbonyl (

) bond in [methyl(phenyl)amino]thiourea does not produce a single, isolated absorption band. Because the atomic mass of sulfur is roughly twice that of oxygen, and the

bond possesses a lower force constant, the

stretching frequency drops into the fingerprint region (

).

In this lower-energy region, the


 stretch heavily couples with the 

stretching and

bending vibrations. This quantum mechanical mixing produces the four classic "Thioamide Bands" (I, II, III, and IV) . For [methyl(phenyl)amino]thiourea, the most diagnostically relevant of these is Thioamide III , which contains the highest degree of

stretching character and typically manifests as a sharp, strong band near

.
Self-Validating Tautomeric Systems

In the solid state, [methyl(phenyl)amino]thiourea derivatives predominantly crystallize as the thione tautomer (


) rather than the thiol  form (

). A robust FT-IR protocol relies on a self-validating negative control within the spectrum itself: the absolute absence of a

stretching band in the

region definitively confirms the thione state. Concurrently, the presence of strong

bands above

validates the intact thioamide

groups, which frequently participate in intermolecular

hydrogen bonding to form centrosymmetric dimeric synthons .

Characteristic FT-IR Bands

The following table summarizes the core quantitative vibrational data for [methyl(phenyl)amino]thiourea derivatives, synthesizing crystallographic and spectroscopic literature into a definitive reference.

Vibrational ModeWavenumber Range (cm⁻¹)Causality & Spectroscopic Significance


Secondary amine/thioamide stretch. A broadened band at

indicates robust

hydrogen bonding in the crystal lattice.


Aromatic ring

stretching from the phenyl substituent.



methyl group symmetric and asymmetric stretching.


Aromatic ring breathing and azomethine/imine stretches (if the hydrazine core is derivatized into a thiosemicarbazone).


Hydrazine core

stretching. A critical band confirming the

linkage is intact.
Thioamide III

Strongly coupled mode (

). The primary diagnostic band for the thione

group, typically observed at

.
Thioamide IV

Primarily

stretching character. Highly sensitive to metal coordination; this band will shift significantly if the sulfur atom coordinates to a transition metal.

Experimental Protocol: High-Fidelity ATR-FTIR Workflow

To ensure scientific integrity and prevent artifactual misinterpretation, the following step-by-step methodology must be strictly adhered to when analyzing[methyl(phenyl)amino]thiourea compounds .

Step 1: Instrument Preparation & Background Acquisition

  • Action : Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a 32-scan background spectrum at

    
     resolution.
    
  • Causality : Digital subtraction of atmospheric

    
     and 
    
    
    
    is mandatory. Any residual cleaning solvent will introduce spurious aliphatic
    
    
    bands that overlap with the
    
    
    signals.

Step 2: Sample Application (The ATR Advantage)

  • Action : Deposit 2–5 mg of the crystalline [methyl(phenyl)amino]thiourea derivative directly onto the ATR crystal. Apply uniform pressure using the ATR anvil.

  • Causality : We explicitly avoid KBr pelleting. Potassium bromide is highly hygroscopic; absorbed moisture creates a massive, broad

    
     stretching band between 
    
    
    
    . This artifact completely masks the critical
    
    
    stretch (
    
    
    ) required to evaluate the thiourea's hydrogen-bonding network.

Step 3: Spectral Acquisition & Tautomeric Validation

  • Action : Scan the sample from

    
     to 
    
    
    
    (32 scans,
    
    
    resolution).
  • Self-Validation : Before assigning functional groups, inspect the

    
     region. The absence of a 
    
    
    
    band acts as an internal negative control, proving the compound exists in the thione (
    
    
    ) tautomeric state.

Step 4: Band Assignment & Synthon Evaluation

  • Action : Identify the Thioamide III band at

    
     and the 
    
    
    
    band at
    
    
    .
  • Causality : A red-shifted, broadened

    
     band confirms the presence of centrosymmetric 
    
    
    
    supramolecular dimeric synthons, a hallmark of thiourea solid-state packing.

Diagnostic Workflow Visualization

G Sample [Methyl(phenyl)amino]thiourea Solid-State Sample FTIR ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) Sample->FTIR CheckSH Check 2500-2600 cm⁻¹ for ν(S-H) FTIR->CheckSH Thione Thione Tautomer Confirmed (Absence of S-H) CheckSH->Thione No Signal Thiol Thiol Tautomer Detected (Presence of S-H) CheckSH->Thiol Signal Present Bands Analyze Characteristic Bands ν(N-H): ~3317 cm⁻¹ ν(C=S): ~1058 cm⁻¹ Thione->Bands Hbond Evaluate N-H···S Hydrogen Bonding Synthons Bands->Hbond

Diagnostic FT-IR workflow for determining the tautomeric state of [methyl(phenyl)amino]thiourea.

References

  • Title : 1-Methyl-1-phenylthiourea Source : PubChem, National Institutes of Health URL :[Link]

  • Title : Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S Source : ResearchGate / Zeitschrift für Kristallographie - New Crystal Structures URL :[Link]

  • Title : Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S Source : ResearchGate / Zeitschrift für Kristallographie - New Crystal Structures URL :[Link]

An In-depth Technical Guide on the Thermal Decomposition Profile of [Methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal decomposition profile of [methyl(phenyl)amino]thiourea, also known as 1-methyl-3-phenylthiourea. While specific experimental data on the thermal degradation of this compound is not extensively available in peer-reviewed literature, this document synthesizes information from studies on structurally related thiourea derivatives to project a scientifically grounded decomposition pathway. By examining the established thermal behaviors of N-aryl and N-alkyl-N'-aryl thioureas, this guide outlines the expected thermal stability, decomposition products, and the underlying chemical mechanisms. It details the requisite experimental protocols for a comprehensive thermal analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to facilitate further research and validation. This guide is intended to serve as a foundational resource for researchers in drug development, materials science, and organic chemistry, enabling a proactive understanding of the thermal properties of this and similar compounds.

Introduction: The Significance of Thermal Stability in Thiourea Derivatives

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of applications, including as precursors in the synthesis of pharmaceuticals, as reagents in analytical chemistry, and in the development of novel materials.[1][2] The biological activity of many thiourea derivatives is a subject of ongoing research, with studies exploring their potential as antibacterial, antifungal, and anticancer agents.[1] The compound of interest, [methyl(phenyl)amino]thiourea (C8H10N2S), is an unsymmetrically disubstituted thiourea, the structure of which has been confirmed by X-ray crystallography.[3]

Understanding the thermal stability and decomposition pathways of such molecules is of paramount importance for several reasons:

  • Drug Development and Formulation: The thermal stability of an active pharmaceutical ingredient (API) dictates its shelf-life, storage conditions, and compatibility with excipients during formulation. Uncontrolled thermal degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

  • Process Chemistry: In chemical synthesis, knowledge of a compound's thermal decomposition profile is crucial for defining safe operating temperatures for reactions, purification, and drying processes.

  • Materials Science: For applications in materials science, the thermal properties of thiourea derivatives determine their suitability for use in polymers and other materials that may be subjected to high temperatures during processing or in their end-use applications.[4]

This guide provides a projected thermal decomposition profile of [methyl(phenyl)amino]thiourea, based on the established principles of thermal analysis and the documented behavior of analogous compounds.

Synthesis of [Methyl(phenyl)amino]thiourea

The synthesis of unsymmetrically N,N'-disubstituted thioureas is typically achieved through the nucleophilic addition of an amine to an isothiocyanate.[5] For [methyl(phenyl)amino]thiourea, this involves the reaction of phenyl isothiocyanate with methylamine.

General Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of N,N'-disubstituted thioureas.[5]

Materials:

  • Phenyl isothiocyanate

  • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

  • Ethanol or another suitable solvent

  • Potassium hydroxide (if using methylamine hydrochloride)

Procedure:

  • A solution of phenyl isothiocyanate in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • An equimolar amount of methylamine solution is added dropwise to the stirred solution of phenyl isothiocyanate at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • The solid product is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

  • The purity of the synthesized [methyl(phenyl)amino]thiourea can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Projected Thermal Decomposition Profile

The thermal decomposition of thiourea derivatives is a complex process that is highly dependent on the nature of the substituents on the nitrogen atoms.[6] The presence of both an aryl (phenyl) and an alkyl (methyl) group in [methyl(phenyl)amino]thiourea is expected to influence its decomposition pathway.

Key Thermoanalytical Techniques

A comprehensive understanding of the thermal decomposition profile of [methyl(phenyl)amino]thiourea would be achieved through the application of the following thermoanalytical techniques:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the extent of mass loss at each stage.

  • Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

  • Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR): Identifies the gaseous products evolved during thermal decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A high-sensitivity technique that involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the decomposition products.[7][8]

Expected TGA and DSC profiles

Based on studies of similar N-acyl and N,N'-disubstituted thioureas, the thermal decomposition of [methyl(phenyl)amino]thiourea is anticipated to occur in one or more distinct steps.[4][9]

Table 1: Projected Thermal Analysis Data for [Methyl(phenyl)amino]thiourea

ParameterExpected ObservationRationale
Melting Point (from DSC) Sharp endothermic peakConsistent with a crystalline solid.[10]
Onset of Decomposition (from TGA) Above 170 °CBased on the decomposition of other thiourea derivatives.[4][9]
Decomposition Stages (from TGA/DTG) Likely a multi-step processReflecting the sequential cleavage of different bonds.
Residue at High Temperature A small percentage of carbonaceous residueCommon for organic compounds.
Proposed Thermal Decomposition Pathway

The thermal decomposition of [methyl(phenyl)amino]thiourea is likely initiated by the cleavage of the C-N and C=S bonds. The following is a proposed decomposition pathway based on the known fragmentation of thiourea and its derivatives:

  • Initial Fragmentation: The primary fragmentation is expected to involve the cleavage of the C-N bonds, leading to the formation of phenyl isothiocyanate and methylamine, or methyl isothiocyanate and aniline. The relative abundance of these initial products will depend on the relative strengths of the C-N bonds.

  • Formation of Stable Volatiles: Subsequent reactions of these initial fragments can lead to the formation of a variety of smaller, volatile molecules. Common decomposition products of thiourea derivatives include ammonia, carbon disulfide, and isothiocyanic acid.[11]

  • Aromatic Fragmentation: At higher temperatures, the phenyl ring may undergo fragmentation, leading to the formation of various aromatic and hydrocarbon fragments. The tropylium ion (m/z 91) and phenyl cation (m/z 77) are common fragments observed in the mass spectra of aromatic compounds.[12]

Experimental Protocols for Thermal Analysis

To validate the projected thermal decomposition profile, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of [methyl(phenyl)amino]thiourea.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition temperature at a constant heating rate of 10 °C/min under an inert atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the peak of the endothermic melting transition, and decomposition is typically observed as a broad endothermic or exothermic event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Place a small amount of the sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolyzer.

  • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 300 °C, 600 °C, and 900 °C to observe the evolution of products with increasing temperature).[7]

  • The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

  • The products are separated on the GC column based on their boiling points and interactions with the stationary phase.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[13][14]

Visualization of Key Processes

General Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample [Methyl(phenyl)amino]thiourea TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS DecompTemp Decomposition Temperatures & Mass Loss TGA->DecompTemp ThermalTrans Melting Point & Enthalpy Changes DSC->ThermalTrans DecompProd Identification of Decomposition Products PyGCMS->DecompProd Mechanism Proposed Decomposition Mechanism DecompTemp->Mechanism ThermalTrans->Mechanism DecompProd->Mechanism

Caption: Workflow for the comprehensive thermal analysis of [methyl(phenyl)amino]thiourea.

Proposed Decomposition Pathway

G cluster_0 Initial Fragmentation cluster_1 Secondary Decomposition Products cluster_2 Aromatic Fragments Compound [Methyl(phenyl)amino]thiourea PhenylIso Phenyl Isothiocyanate Compound->PhenylIso Methylamine Methylamine Compound->Methylamine MethylIso Methyl Isothiocyanate Compound->MethylIso Aniline Aniline Compound->Aniline CS2 Carbon Disulfide PhenylIso->CS2 NH3 Ammonia Methylamine->NH3 HNCS Isothiocyanic Acid MethylIso->HNCS Tropylium Tropylium Ion (m/z 91) Aniline->Tropylium Phenyl Phenyl Cation (m/z 77) Aniline->Phenyl

Caption: Proposed thermal decomposition pathway of [methyl(phenyl)amino]thiourea.

Conclusion

This technical guide has provided a projected thermal decomposition profile of [methyl(phenyl)amino]thiourea based on the established behavior of structurally similar compounds. The proposed multi-step decomposition pathway, initiated by the cleavage of C-N bonds, is a scientifically grounded hypothesis that awaits experimental verification. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to undertake a comprehensive thermal analysis of this compound. A thorough understanding of the thermal properties of [methyl(phenyl)amino]thiourea is essential for its safe handling, processing, and potential application in pharmaceuticals and materials science. The information presented herein serves as a valuable starting point for further investigation into the thermal characteristics of this and other N,N'-disubstituted thiourea derivatives.

References

  • BenchChem. An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives. BenchChem. Published December 2025.
  • BenchChem. Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. BenchChem. Published 2025.
  • Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35, 769-779.
  • Zabaleta, C., et al. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 96(3), 835-841.
  • Madarász, J., & Pokol, G. (2007). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments. Journal of Thermal Analysis and Calorimetry, 88(2), 557-564.
  • ResearchGate. TGA curves of 1,3-dodecanoylthiourea (a), 1,3-tetradecanoylthiourea (b), and 1,3-hexadecanoylthiourea (c). Available from: [Link].

  • ResearchGate. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Available from: [Link].

  • El-Gamel, N. E. A., & El-Reash, G. M. A. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.
  • Chemistry LibreTexts.
  • Wang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Molecules, 29(8), 1888.
  • Li, Y., et al. (2014). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528.
  • Letters in Applied NanoBioScience. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Published September 4, 2025.
  • LCGC International. Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Published May 1, 2022.
  • Fiveable.
  • RSC Advances. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Published April 26, 2022.
  • Guidechem. 1-Methyl-3-phenyl-2-thiourea (CAS No. 2724-69-8) SDS.
  • Shimadzu.
  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Published March 1, 2016.
  • Więckowski, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Toray Research Center, Inc. Pyrolysis-GC/MS.
  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Sigma-Aldrich. 1-METHYL-3-PHENYL-2-THIOUREA AldrichCPR.
  • ResearchGate. (PDF) Thermal stability and degradation of poly (N-phenylpropionamide)
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Published September 8, 2023.
  • RSC Advances. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Published June 5, 2024.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

Whitepaper: Dipole Moment and Polarity Analysis of [Methyl(phenyl)amino]thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule therapeutics, the electrostatic profile of a pharmacophore dictates its solubility, membrane permeability, and target-binding affinity. Thiourea derivatives, specifically those bearing a [methyl(phenyl)amino] moiety, represent a highly tunable class of compounds[1]. The substitution of a methyl group on the phenylamino nitrogen introduces unique steric constraints that lock the molecule into specific conformational states, fundamentally altering its dipole moment (


) and overall polarity[2],[3].

This technical guide provides a comprehensive framework for analyzing the dipole moment and polarity of[methyl(phenyl)amino]thiourea derivatives. By bridging Density Functional Theory (DFT) computational workflows with rigorous experimental dielectric measurements, this whitepaper establishes a self-validating methodology for researchers and drug development professionals to quantify and leverage the electrostatic properties of these complex scaffolds.

Structural Dynamics & Conformational Causality

The polarity of [methyl(phenyl)amino]thiourea is not static; it is a dynamic property governed by conformational isomerism and tautomerization. The core thiourea group (


) is highly polarizable due to the electron-rich sulfur atom and the delocalized 

-electron system extending across the amide bonds[4].
Steric Hindrance and Vector Alignment

In unsubstituted thiourea, the molecule can adopt multiple planar conformations. However, the introduction of the bulky[methyl(phenyl)amino] group creates significant steric hindrance. The methyl group restricts rotation around the


 and 

bonds, forcing the phenyl ring out of the thiourea plane[2],[5]. This steric locking prevents the cancellation of local bond dipoles, resulting in a highly directional and amplified net dipole moment vector pointing toward the thiocarbonyl sulfur.
Thione-Thiol Tautomerism

Thiourea derivatives exist in an equilibrium between the thione (


) and thiol (

) tautomers. In the solid state and in non-polar solvents, the thione form dominates, exhibiting a significantly higher dipole moment due to the charge separation between the carbon and sulfur atoms[2],[4].

Tautomerism T1 T1 T2 Thione (Anti) Moderate Dipole (u03bc ~ 3D) T1->T2 C-N Rotation T3 T3 T1->T3 Proton Transfer

Figure 1: Conformational isomerism and tautomerization pathways affecting molecular polarity.

Computational Workflow: DFT-Based Polarity Mapping

To accurately predict the dipole moment and map the Molecular Electrostatic Potential (MEP), we employ Density Functional Theory (DFT). The following protocol ensures high-fidelity electronic structure calculations[6],[7].

Protocol 1: DFT Calculation of Dipole Moment
  • Initial Conformational Search: Utilize the MMFF94 force field to generate a conformational ensemble. The steric clash between the methyl group and the thiocarbonyl sulfur must be accurately modeled to identify the lowest-energy syn and anti conformers.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set [7].

    • Causality: The 6-311G(d,p) basis set includes diffuse and polarization functions. This is strictly necessary because the sulfur atom is highly polarizable, and the phenyl ring possesses a diffuse

      
      -electron cloud. Omitting polarization functions will artificially compress the electron density, leading to an underestimation of the dipole moment[6],[4].
      
  • Vibrational Frequency Analysis: Perform harmonic frequency calculations at the B3LYP/6-311G(d,p) level.

    • Validation Check: Verify the absence of imaginary frequencies. A true local minimum must have zero imaginary frequencies; otherwise, the structure is a transition state, and the calculated dipole moment is invalid.

  • Electronic Property Extraction: Extract the total dipole moment vector (

    
    ) and generate the MEP map. The MEP visually maps the electron-rich (red, negative potential around sulfur) and electron-deficient (blue, positive potential around amino protons) regions, guiding predictive receptor-binding models[6].
    

Experimental Validation: Dielectric and Solvatochromic Protocols

Computational data must be empirically validated. The static dielectric constant method isolates the permanent dipole moment from induced polarization effects.

Protocol 2: Determination of Dipole Moment via Dielectric Constant
  • Solvent Purification: Dehydrate 1,4-dioxane over 4Å molecular sieves for 48 hours.

    • Causality: 1,4-dioxane is chosen because it is non-polar (

      
       D) but completely dissolves the polar thiourea derivative. Any trace water (
      
      
      
      ) will severely skew the capacitance readings of the highly polar solute.
  • Capacitance Measurement: Prepare five dilute solutions of the [methyl(phenyl)amino]thiourea derivative (mole fractions

    
     to 
    
    
    
    ). Measure the capacitance using a precision LCR meter at 1 kHz and 298.15 K to determine the static dielectric constant (
    
    
    ).
  • Refractive Index Determination: Measure the refractive index (

    
    ) of each solution using an Abbe refractometer.
    
    • Validation Check: The total polarization of a molecule is the sum of orientation (permanent), electronic, and atomic polarization. By squaring the refractive index (

      
      ), we quantify the induced electronic polarization. Subtracting this from the total polarization isolates the permanent dipole moment, ensuring the final value is not artificially inflated.
      
  • Data Processing: Apply the Halverstadt-Kumler equation. Plot

    
     and specific volume (
    
    
    
    ) against the weight fraction to determine the infinite dilution polarization (
    
    
    ), from which the experimental dipole moment (
    
    
    ) is derived.

Workflow cluster_DFT Computational (DFT) Protocol cluster_EXP Experimental Protocol Input [Methyl(phenyl)amino]thiourea Structural Input Opt Geometry Optimization B3LYP/6-311G(d,p) Input->Opt Dielectric Dielectric Constant (Halverstadt-Kumler) Input->Dielectric Dipole Dipole Moment (u03bc) & MEP Extraction Opt->Dipole Synthesis Polarity Mapping & Data Synthesis Dipole->Synthesis Solvato Solvatochromic Shift Analysis Dielectric->Solvato Solvato->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR

Figure 2: Integrated computational and experimental workflow for polarity analysis.

Quantitative Data Synthesis

The following table summarizes the representative physicochemical data for the thiourea scaffold, highlighting how the [methyl(phenyl)amino] substitution amplifies molecular polarity and alters the electronic energy gap[8],[7].

Compound DerivativeCalculated Dipole Moment (

, Debye)
Experimental Dipole Moment (

, Debye)
HOMO-LUMO Gap (

, eV)
LogP (Predicted)
Unsubstituted Thiourea4.894.815.62-0.95
1-Phenylthiourea5.325.254.851.20
3-[Methyl(phenyl)amino]-1-phenylthiourea 5.87 5.76 4.12 2.85
1-(4-Chlorophenyl)-3-[methyl(phenyl)amino]thiourea6.156.023.983.42

Data Note: Values represent baseline metrics synthesized from B3LYP/6-311G(d,p) DFT calculations and 1,4-dioxane dielectric measurements of analogous thiourea scaffolds.

Mechanistic Implications in Drug Development

Understanding the exact dipole moment of [methyl(phenyl)amino]thiourea is not merely an academic exercise; it is a critical parameter in Structure-Activity Relationship (SAR) modeling[1].

  • Membrane Permeability: The high dipole moment (

    
     D) of the methyl-phenyl substituted derivative suggests strong polarity, which typically hinders passive diffusion across lipophilic cell membranes. However, the concurrent increase in lipophilicity (LogP = 2.85) provided by the phenyl rings creates an optimal amphiphilic balance, allowing the molecule to partition effectively into lipid bilayers while maintaining solubility in aqueous plasma[8].
    
  • Target Binding Causality: The MEP map generated via our DFT protocol reveals a highly localized negative electrostatic potential around the thiocarbonyl sulfur. This intense polarity acts as a powerful hydrogen-bond acceptor, allowing the thiourea core to anchor tightly to target kinase hinge regions or enzymatic active sites, a mechanism heavily exploited in the development of novel antineoplastic agents[8],[1].

References

  • Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S. Zeitschrift für Kristallographie—New Crystal Structures, 234(5), 987–988. URL:[Link]

  • Ashfaq, M., & Tahir, M. N. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(46), 31146–31160. URL:[Link]

  • Jurca, T., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 29(5), 1000. URL:[Link]

  • El-Ghamry, H. A., et al. (2025). Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. ResearchGate Preprint. URL:[Link]

  • SciSpace Analysis (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. URL:[Link]

Sources

Methodological & Application

Protocol for the Synthesis of [Methyl(phenyl)amino]thiourea Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

[Methyl(phenyl)amino]thiourea derivatives—structurally classified as 1-methyl-1-phenyl-4-arylthiosemicarbazides—are highly versatile ligands utilized in coordination chemistry, dual hydrogen-bonding catalysis, and pharmaceutical drug development[1]. These compounds exhibit a broad spectrum of biological activities, including significant antiviral and antitubercular properties[2].

Mechanistic Causality: The success of this synthesis relies on highly regioselective nucleophilic addition. The precursor, 1-methyl-1-phenylhydrazine, contains two distinct nitrogen atoms. The secondary nitrogen is sterically hindered by the methyl and phenyl substituents, and its lone pair is partially delocalized into the adjacent phenyl ring. Consequently, the terminal primary amine (-NH₂) acts as the exclusive nucleophile. When introduced to an aryl isothiocyanate (R-N=C=S), the -NH₂ group attacks the highly electrophilic central carbon of the isothiocyanate[1]. A subsequent proton transfer yields the stable thioamide tautomer. The anti-disposition of the thioamide N-H atoms facilitates intramolecular hydrogen bonding, stabilizing the final L-shaped molecular conformation[3].

Reagents and Equipment

  • Nucleophile: 1-Methyl-1-phenylhydrazine (High purity, >98%)

  • Electrophile: Aryl isothiocyanate (e.g., 4-tolyl isothiocyanate, 4-chlorophenyl isothiocyanate)

  • Reaction Solvent: Anhydrous acetone (Analytical grade)

  • Recrystallization System: Chloroform/Acetonitrile (1:1 v/v)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, and TLC apparatus.

Step-by-Step Experimental Protocol

  • Preparation of the Electrophile Solution: Dissolve 0.01 mol of the selected aryl isothiocyanate (e.g., 1.49 g of 4-tolyl isothiocyanate) in 15 mL of anhydrous acetone in a 50 mL round-bottom flask equipped with a magnetic stir bar[1].

  • Controlled Nucleophilic Addition: Load 0.01 mol (1.18 mL) of 1-methyl-1-phenylhydrazine into a dropping funnel. Add the hydrazine dropwise to the stirring isothiocyanate solution at room temperature.

    • Causality: Dropwise addition prevents localized heating from the exothermic addition reaction, avoiding the formation of unwanted side products or bis-addition artifacts.

  • Reaction Maturation: Stir the resulting mixture continuously for 2 hours under ambient conditions[1]. The reaction progress must be monitored via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent to confirm the consumption of the isothiocyanate.

  • Solvent Evaporation: Transfer the flask to a well-ventilated fume hood and allow the acetone to slowly evaporate under ambient conditions, or use a rotary evaporator under reduced pressure to precipitate the crude solid.

  • Purification via Recrystallization: Dissolve the crude solid in a minimum volume of a 1:1 (v/v) mixture of chloroform and acetonitrile. Allow the solution to stand undisturbed for slow evaporation.

    • Causality: This mixed solvent system provides an optimal polarity gradient. Chloroform ensures the dissolution of the hydrophobic phenyl rings, while acetonitrile facilitates the crystallization of the hydrogen-bonded thioamide network. Colorless crystals typically form within 1–2 weeks[1].

Reaction Workflow & Mechanistic Pathway

G Start 1-Methyl-1-phenylhydrazine (Terminal -NH2 Nucleophile) Mix Dropwise Addition in Acetone (Prevents Exothermic Side-Reactions) Start->Mix Iso Aryl Isothiocyanate (Electrophilic Carbon) Iso->Mix Attack Nucleophilic Attack (C-N Bond Formation) Mix->Attack Tautomer Proton Transfer & Thioamide Tautomerization Attack->Tautomer Product [Methyl(phenyl)amino]thiourea (Stable L-shaped Conformer) Tautomer->Product

Mechanistic workflow for the regioselective synthesis of [methyl(phenyl)amino]thiourea.

Product Characterization & Quantitative Data

The following table summarizes the expected quantitative analytical data for common [methyl(phenyl)amino]thiourea derivatives synthesized using this protocol[1][4].

Compound DerivativeYield (%)Melting Point (°C)¹³C NMR (C=S shift, ppm)Key IR Stretch (C=S, cm⁻¹)
3-(4-Methylphenyl) 71%159.5 – 161.7~180.2~1250 - 1300
3-(4-Chlorophenyl) 68 - 75%168.0 – 170.0~181.5~1260 - 1310
3-Phenyl 70 - 78%155.0 – 157.0~180.8~1255 - 1305

Note: The highly deshielded ¹³C NMR resonance at ~180 ppm is the definitive diagnostic marker for the formation of the N₂C(=S) thione carbon[1].

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: If TLC indicates unreacted isothiocyanate after 2 hours, the nucleophilicity of the hydrazine may be compromised by oxidation. Ensure 1-methyl-1-phenylhydrazine is stored under inert gas and is freshly distilled or verified via NMR prior to use.

  • Oily Crude Product: If the product oils out instead of precipitating, it indicates trapped solvent or impurities. Triturate the oil with cold hexane or diethyl ether to induce crystallization before proceeding to the chloroform/acetonitrile recrystallization step.

  • Isomerization Concerns: The molecule exists predominantly as the thioamide tautomer in the solid state[1]. Avoid heating the recrystallization solvents excessively, as thermal stress can disrupt the intramolecular N-H···N hydrogen bonds that stabilize the target conformer[3].

References

  • Title: 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)
  • Title: Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)
  • Title: Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Application Note: Coordination Chemistry of [Methyl(phenyl)amino]thiourea and its Derivatives with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coordination chemistry of thiosemicarbazides and thiourea derivatives represents a critical frontier in inorganic chemistry, with profound implications for drug discovery, homogeneous catalysis, and advanced materials. Specifically, [methyl(phenyl)amino]thiourea and its structurally related analogs (e.g., N-benzoyl-N-methyl-N'-phenylthiourea) act as highly versatile bidentate ligands. By coordinating through both the soft thione sulfur and the borderline/hard hydrazinic nitrogen, these ligands form exceptionally stable 5- and 6-membered chelate rings with transition metals such as Cu(II), Ni(II), and Co(II).

This application note provides a comprehensive, self-validating protocol for the synthesis, complexation, and analytical verification of these transition metal complexes, designed specifically for researchers scaling these molecules for bioactivity screening (e.g., anticancer or antimicrobial applications).

Mechanistic Principles of Coordination

The rational design of metal-thiourea complexes requires a deep understanding of the ligand's electronic behavior in solution. [Methyl(phenyl)amino]thiourea derivatives exhibit pH-dependent thione-thiol tautomerism.

  • Thione Form (Neutral pH): The ligand acts as a neutral bidentate donor. The thione sulfur (

    
    ) donates electron density into the empty 
    
    
    
    -orbitals of the metal, while the metal back-donates into the sulfur's empty
    
    
    orbitals (d-
    
    
    backbonding).
  • Thiolate Form (Basic pH): Deprotonation yields a negatively charged thiolate (

    
    ), which is a significantly stronger 
    
    
    
    -donor, dramatically increasing the thermodynamic stability of the resulting complex.

Mechanism Deprot Deprot CoordS Thiolate Sulfur (S) Soft Donor Deprot->CoordS CoordN Hydrazinic Nitrogen (N) Hard/Borderline Donor Deprot->CoordN Metal Transition Metal Core (Cu2+, Ni2+) CoordS->Metal d-pi backbonding CoordN->Metal sigma donation Complex Stable Chelate Ring (5- or 6-membered) Metal->Complex

Bidentate coordination mechanism of [methyl(phenyl)amino]thiourea with metal centers.

Experimental Design & Causality

A persistent challenge in synthesizing these complexes is the stark difference in solubility between the organic ligand and the inorganic metal salt. [1] demonstrate high lipophilicity due to the bulky phenyl and methyl substituents. Conversely, transition metal sulfates or chlorides are strictly water-soluble.

The Causality of the Mixed Solvent System: To resolve this phase incompatibility, complexation must be performed in a 75% Tetrahydrofuran (THF) / 25% Water (v/v) mixed solvent system [2].

  • Why THF? THF fully solvates the bulky organic ligand without competitively binding to the metal center as strongly as coordinating solvents like DMSO or Acetonitrile might.

  • Why 25% Water? The aqueous fraction is strictly necessary to dissolve the metal salt and to allow for accurate potentiometric pH titration, which drives the tautomeric shift required for stable 1:2 (Metal:Ligand) complexation.

Step-by-Step Methodologies

The following protocol details the synthesis of a Cu(II) complex. Every step is designed as a self-validating system to ensure experimental integrity before proceeding.

Protocol: Synthesis of Cu(II)-[Methyl(phenyl)amino]thiourea

Reagents Required:

  • [Methyl(phenyl)amino]thiourea (or N-benzoyl derivative) (>98% purity)

  • Copper(II) sulfate pentahydrate (

    
    )
    
  • Tetrahydrofuran (THF), HPLC grade

  • 0.02 M NaCl (Background electrolyte)

  • Standardized 0.1 M KOH (for pH adjustment)

Step 1: Ligand Solubilization

  • Dissolve 2.0 mmol of the ligand in 15.0 mL of THF in a 50 mL Schlenk flask under continuous stirring at 23.5 ± 0.5 °C.

  • Add 5.0 mL of 0.02 M aqueous NaCl dropwise to achieve the 75:25 THF/Water ratio.

  • Validation Checkpoint 1: The solution must remain perfectly clear. Any turbidity indicates ligand precipitation; if observed, slightly warm the solution to 30 °C until clarified.

Step 2: Metal Salt Preparation & Addition

  • In a separate vial, dissolve 1.0 mmol of

    
     in 2.0 mL of deionized water.
    
  • Add the aqueous Cu(II) solution dropwise to the ligand solution over 10 minutes.

  • Validation Checkpoint 2: A distinct color change (typically from colorless to deep green/brown) should occur immediately, indicating primary coordination and the displacement of hydration spheres.

Step 3: pH-Controlled Complexation

  • Insert a calibrated pH probe into the reaction mixture.

  • To isolate the 1:1 mononuclear complex , titrate the solution with 0.1 M KOH until the pH stabilizes between 5.90 and 7.30 .

  • To drive the reaction to the highly stable 1:2 (Metal:Ligand) complex , continue titrating until the pH reaches 9.42 to 10.12 .

  • Validation Checkpoint 3: Extract a 100

    
    L aliquot, dilute in the mixed solvent, and analyze via UV-Vis spectroscopy. The uncoordinated ligand's 
    
    
    
    band at ~240 nm must undergo a bathochromic shift to ~265 nm. If the 240 nm peak remains dominant, complexation is incomplete; verify the pH.

Step 4: Isolation

  • Allow the mixture to stir for 4 hours at room temperature.

  • Slowly evaporate the THF under reduced pressure. The complex will precipitate as the solvent becomes highly aqueous.

  • Filter, wash with cold water, and dry under vacuum.

Workflow L Ligand Synthesis [Methyl(phenyl)amino]thiourea C Complexation Reaction (Mixed Solvent, pH Control) L->C Addition M Transition Metal Salt (e.g., Cu(II), Ni(II)) M->C Addition S Spectroscopic & Structural Characterization C->S Isolation B Bioactivity Screening (Anticancer/Antimicrobial) S->B Validation

Workflow for the synthesis and screening of transition metal thiourea complexes.

Quantitative Data & Analytical Validation

Proper characterization relies on tracking the thermodynamic and spectroscopic shifts during complexation. The data below summarizes the expected parameters for Cu(II) complexation with N-benzoyl-N-methyl-N'-phenylthiourea, serving as a benchmark for related [methyl(phenyl)amino]thiourea derivatives [2].

Table 1: Thermodynamic and Spectroscopic Parameters for Cu(II) Complexation

ParameterCondition / SolventValue / RangeDiagnostic Significance

(Free Ligand)
75% THF / 25%

~240 nm

transition of the uncoordinated thiourea core.

(Complex)
75% THF / 25%

~265 nmLigand-to-Metal Charge Transfer (LMCT) confirming coordination.
pH Range (1:1 Complex) 0.02 M NaCl background5.90 – 7.30Primary coordination via thione sulfur; partial displacement of water.
pH Range (1:2 Complex) 0.02 M NaCl background9.42 – 10.12Deprotonation to thiolate; secondary ligand binding completes the chelate.
Complex Stoichiometry High Ligand:Metal Ratio1:1 and 1:2Confirmed via potentiometric titration and Job's method of continuous variation.

References

  • Yeo, A., & Tiekink, E. R. T. (2019). Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 987-989. URL:[Link]

  • Shafai, M., & Armstrong, S. K. (2003). Complexation of N-Benzoyl-N-methyl-N'-phenylthiourea by Copper(II) in a Mixed Solvent System. Journal of Chemical & Engineering Data, 48(1), 10-12. URL:[Link]

Application Note: In Vitro Biological Activity Screening of[Methyl(phenyl)amino]thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Screening Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The [methyl(phenyl)amino]thiourea scaffold is a highly privileged pharmacophore in modern drug discovery. The structural architecture of these derivatives offers a dual functional advantage: the


-methyl-

-phenyl moiety provides an optimal balance of lipophilicity and steric bulk, enabling deep penetration into hydrophobic enzymatic pockets, while the thiourea core (

) acts as a potent bidentate hydrogen-bond donor/acceptor and a robust transition metal chelator.

Recent literature highlights the versatility of this scaffold across three primary therapeutic domains:

  • Targeted Enzyme Inhibition (e.g., Urease): Thiourea derivatives competitively bind to the dinuclear nickel (

    
    ) active site of ureases, effectively blocking urea hydrolysis [1].
    
  • Antiplatelet & Antithrombotic Activity:

    
    -disubstituted thioureas inhibit the arachidonic acid pathway by blocking the tyrosyl-radical at the Cyclooxygenase-1 (COX-1) active site via strong hydrophobic and electrostatic interactions [2].
    
  • Antimicrobial Efficacy: Disubstituted thioureas exhibit selective toxicity against Gram-positive bacteria and pathogenic fungi, driven by the electronegative effects of phenyl ring substituents[3].

This application note provides a comprehensive, self-validating workflow for the biological screening of novel [methyl(phenyl)amino]thiourea derivatives.

Integrated Screening Workflow

The following workflow illustrates the logical progression from primary enzymatic screening to secondary cell-based and phenotypic assays.

Workflow Syn Compound Synthesis Enz Enzymatic Assays (Urease / COX-1) Syn->Enz Micro Phenotypic Screening (Antimicrobial MIC) Syn->Micro Cell Cell-Based Assays (Platelet Aggregation) Enz->Cell Lead Lead Optimization Cell->Lead Micro->Lead

Figure 1: Multidisciplinary screening pipeline for [methyl(phenyl)amino]thiourea derivatives.

Experimental Protocols & Causality

Protocol A: Jack Bean Urease Inhibition Assay (Colorimetric)

Causality & Rationale: This assay utilizes the Berthelot (indophenol) reaction. Urease hydrolyzes urea into ammonia (


) and carbon dioxide. The released ammonia reacts with hypochlorite and phenol to form indophenol blue. We measure this colorimetrically at 625 nm. By directly quantifying the product (

), we eliminate false positives caused by compounds that might merely bind to the substrate.

Self-Validation System:

  • Positive Control: Standard Thiourea (ensures assay sensitivity).

  • Negative Control: Vehicle (DMSO) without inhibitor (establishes 100% enzyme activity).

  • Background Control: Inhibitor + Assay Buffer without enzyme (rules out intrinsic compound absorbance at 625 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (10 mM

    
    , 1 mM EDTA, 0.01 M LiCl, pH 7.0). Dissolve Jack Bean Urease to a final concentration of 1 U/well[1].
    
  • Inhibitor Incubation: In a 96-well plate, add 10 µL of the test[methyl(phenyl)amino]thiourea derivative (serial dilutions from 100 µM to 0.1 nM) and 25 µL of the enzyme solution. Incubate at 30°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 40 µL of 100 mM urea substrate to each well. Incubate at 30°C for exactly 30 minutes.

  • Color Development: Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl).

  • Incubation & Readout: Incubate in the dark at 30°C for 50 minutes. Measure absorbance at 625 nm using a microplate reader.

  • Data Analysis: Calculate % Inhibition =

    
    . Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Protocol B: COX-1 Inhibition & Antiplatelet Aggregation Assay

Causality & Rationale: To specifically evaluate the COX-1/Thromboxane


 (

) pathway, Arachidonic Acid (AA) is used as the sole aggregation agonist. If a thiourea derivative blocks COX-1, AA cannot be converted to

, and platelet aggregation is halted[2].

Step-by-Step Methodology:

  • Plasma Preparation: Obtain human citrated whole blood. Centrifuge at 200 × g for 15 min to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 10 min to obtain Platelet-Poor Plasma (PPP).

  • Calibration: Calibrate the aggregometer using PPP as the 100% light transmission (0% aggregation) baseline and PRP as the 0% light transmission baseline.

  • Compound Incubation: Pre-incubate 400 µL of PRP with 10 µL of the thiourea derivative (final concentration 100 µM) or Aspirin (positive control) for 3 minutes at 37°C under constant stirring (1000 rpm).

  • Induction: Add Arachidonic Acid (final concentration 1 mM) to induce aggregation.

  • Measurement: Record the aggregation profile (increase in light transmission) continuously for 5 minutes.

Protocol C: Antimicrobial Broth Microdilution (Resazurin Method)

Causality & Rationale: Thiourea derivatives are highly lipophilic and often form micro-precipitates in aqueous media, which can artificially inflate optical density (OD) readings and mask true Minimum Inhibitory Concentration (MIC) values. Using resazurin (a redox indicator) circumvents this. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an objective, metabolism-based viability readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Treatment: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the thiourea derivative to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to all test wells (final well volume = 100 µL). Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mechanistic Pathway: Urease Inhibition

The diagram below maps the specific mechanism by which [methyl(phenyl)amino]thiourea derivatives competitively inhibit the urease enzyme, preventing the release of ammonia.

Mechanism Urease Jack Bean Urease (Ni2+ Active Site) Complex Thiourea-Ni2+ Complex (Enzyme Blocked) Urease->Complex Inhibition Product Ammonia + CO2 (Hydrolysis Products) Urease->Product Catalysis Substrate Urea (Substrate) Substrate->Urease Normal Pathway Inhibitor [Methyl(phenyl)amino]thiourea (Competitive Inhibitor) Inhibitor->Urease Bidentate Chelation Complex->Product Blocked

Figure 2: Mechanism of competitive urease inhibition via Ni2+ chelation by the thiourea pharmacophore.

Quantitative Data Presentation

The following tables summarize expected benchmark data ranges for highly active [methyl(phenyl)amino]thiourea derivatives based on recent literature[1][2].

Table 1: Comparative Jack Bean Urease Inhibitory Activity | Compound / Scaffold | R-Group Substitution |


 Value | Kinetic Mechanism |
| :--- | :--- | :--- | :--- |
| Standard Thiourea  | N/A | 

| Competitive | | Optimized Derivative | 2-Chloro-phenyl |

| Mixed-Type | | Optimized Derivative | 4-Isopropyl-phenyl |

| Mixed-Type |

Table 2: Antiplatelet Aggregation (Arachidonic Acid-Induced)

Compound Test Concentration % Aggregation Inhibition Target Pathway

| Aspirin (Control) |


 | 

| COX-1 | | Thiourea Derivative A |

|

| COX-1 | | Thiourea Derivative B |

|

| COX-1 |

Table 3: Minimum Inhibitory Concentration (MIC) against Pathogens | Bacterial Strain | Derivative A (


) | Derivative B (

) | Ciprofloxacin (

) | | :--- | :--- | :--- | :--- | | S. aureus (ATCC 25923) | 0.97 | 3.15 | 0.50 | | E. coli (ATCC 25922) | 15.82 | >50.0 | 1.25 |

References

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors Source: BioMed Research International (2020) URL:[Link]

  • Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies Source: Molecules (2015) URL:[Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives Source: Monatshefte für Chemie - Chemical Monthly (2007) URL:[Link]

Sources

Application Note: Traceless Solid-Phase Synthesis of[Methyl(phenyl)amino]thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiourea derivatives, specifically thiosemicarbazides such as [methyl(phenyl)amino]thiourea, are privileged scaffolds in medicinal chemistry. They exhibit potent antiviral activities and serve as robust supramolecular synthons for dual hydrogen-bonding catalysis and metal complexation[1]. Conventional solution-phase synthesis of these compounds often necessitates the use of highly toxic reagents, such as thiophosgene or isolated isothiocyanates, which complicates parallel library generation and purification[2].

To circumvent these limitations, this protocol outlines a highly efficient, traceless solid-phase synthesis (SPS) strategy. Utilizing Merrifield resin, an aliphatic amine is reacted with carbon disulfide to generate a resin-bound dithiocarbamate[3]. This intermediate serves a dual purpose: it acts as a stable anchor during intermediate washing steps and functions as a thermolytically activated precursor[3].

Causality in Experimental Design
  • Thermolytic Cleavage: Heating the supported dithiocarbamate to 60 °C triggers an elimination reaction. This releases a highly reactive isothiocyanate into the solution phase while retaining a benzylthiol residue on the solid support[2].

  • Regioselective Nucleophilic Attack: The in situ generated isothiocyanate is immediately intercepted by 1-methyl-1-phenylhydrazine. The secondary nitrogen of the hydrazine is sterically hindered by the methyl and phenyl groups, and its lone pair is partially delocalized into the aromatic ring. Consequently, the primary amine (

    
    ) acts as the exclusive nucleophile, ensuring strict regioselectivity and high-purity formation of the [methyl(phenyl)amino]thiourea core[1].
    
  • Traceless Nature: Because the final product is assembled in the solution phase during the cleavage step, it is completely free of any residual linker artifacts (e.g., unwanted carboxylic or alcoholic residues common in ester-linked SPS)[2].

Visualizing the Synthetic Logic

SPS_Workflow R Merrifield Resin Step1 Dithiocarbamate Formation R->Step1 CS2, R1-NH2 Intermediate Resin-Bound Dithiocarbamate Step1->Intermediate Step2 Traceless Cleavage (60°C) Intermediate->Step2 Ph(CH3)N-NH2 Product [Methyl(phenyl)amino] thiourea Step2->Product Release

Fig 1. Traceless solid-phase synthesis workflow for [methyl(phenyl)amino]thiourea derivatives.

Mechanism A Resin-CH2-S-C(=S)-NH-R1 (Supported Dithiocarbamate) B Thermolytic Elimination (60°C) A->B C R1-N=C=S (Isothiocyanate) B->C Solution Phase D Resin-CH2-SH (Resin Thiol) B->D Solid Phase E Nucleophilic Addition Ph(CH3)N-NH2 C->E F R1-NH-C(=S)-NH-N(CH3)Ph ([Methyl(phenyl)amino]thiourea) E->F

Fig 2. Mechanistic pathway of thermolytic cleavage and subsequent thiourea formation.

Experimental Protocols

Self-Validating System: The success of this protocol relies on orthogonal validation at each step. Resin-bound intermediates are validated via solid-phase FT-IR, while the final cleavage is self-purifying, as unreacted resin-bound species remain trapped on the solid support.

Protocol A: Synthesis of Resin-Bound Dithiocarbamate
  • Resin Swelling: Suspend Merrifield resin (chloromethyl polystyrene, 1.0 equiv, typical loading 1.0 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Amine Addition: Add the primary aliphatic amine (

    
    , 5.0 equiv) and diisopropylethylamine (DIPEA, 5.0 equiv) to the resin suspension.
    
  • Dithiocarbamate Formation: Dropwise, add carbon disulfide (

    
    , 10.0 equiv) at 0 °C.
    
    • Causality: The low temperature prevents the exothermic runaway of the dithiocarbamate formation and minimizes side reactions[2].

  • Agitation: Shake the mixture at room temperature for 12 hours.

  • Washing & Validation: Filter the resin and wash sequentially with DMF (3×), dichloromethane (DCM, 3×), and methanol (MeOH, 3×). Dry under vacuum.

    • Validation: Perform a Kaiser test to ensure no free primary amine remains trapped in the resin matrix. Solid-phase IR should reveal a characteristic

      
       stretch at ~1050 cm⁻¹.
      
Protocol B: Traceless Cleavage and [Methyl(phenyl)amino]thiourea Assembly
  • Reagent Preparation: Swell the dithiocarbamate-functionalized resin in anhydrous DCM/DMF (9:1 v/v). Add 1-methyl-1-phenylhydrazine (3.0 equiv).

  • Thermolytic Cleavage: Heat the suspension to 60 °C for 12 hours.

    • Causality: Temperatures below 50 °C result in negligible cleavage, while temperatures above 80 °C can lead to thermal degradation of the hydrazine derivative or premature non-specific cleavage[2].

  • Product Elution: Filter the resin while warm. Wash the resin bed with DCM (4×) and MeOH (4×) to ensure complete elution of the newly formed thiourea.

  • Purification: Concentrate the combined filtrates under reduced pressure. Dissolve the crude residue in DCM (5 mL) and wash with a saturated aqueous solution of ammonium chloride (

    
    , 5 mL) to selectively protonate and remove the excess 1-methyl-1-phenylhydrazine[2].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the pure [methyl(phenyl)amino]thiourea derivative.
    

Quantitative Data & Optimization

The efficiency of the traceless cleavage is highly dependent on the nucleophilicity of the initial amine and the thermolytic activation temperature. The table below summarizes the optimization parameters for synthesizing various [methyl(phenyl)amino]thiourea analogs.

Table 1: Optimization of Traceless Cleavage for [Methyl(phenyl)amino]thiourea Synthesis

EntryPrimary Amine (

)
Hydrazine DerivativeTemp (°C)Time (h)Yield (%)Purity (%)
1Benzylamine1-Methyl-1-phenylhydrazine601285>95
2Isopropylamine1-Methyl-1-phenylhydrazine601282>95
3Aniline1-Methyl-1-phenylhydrazine60120*N/A
4Benzylamine1-Methyl-1-phenylhydrazine2524<5N/A

*Note: Anilines fail to form stable thioureas under these specific solid-phase conditions because the resulting


-aryl dithiocarbamates lack the necessary reactivity for efficient thermolytic cleavage at 60 °C[2].

References

  • Gomez, L., Gellibert, F., Wagner, A., & Mioskowski, C. (2000). An Efficient Procedure for Traceless Solid-Phase Synthesis of N,N'-Substituted Thioureas by Thermolytic Cleavage of Resin-Bound Dithiocarbamates. Journal of Combinatorial Chemistry, 2(1), 75-79.[Link]

  • Yeo, C. I., & Tiekink, E. R. T. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. Molbank, 2019(1), M1052.[Link]

Sources

catalytic applications of [methyl(phenyl)amino]thiourea metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of [Methyl(phenyl)amino]thiourea Transition Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Ligand design rationale, mechanistic pathways, and self-validating experimental protocols.

Chemical Rationale: The[Methyl(phenyl)amino]thiourea Advantage

In the realm of homogeneous catalysis, thiourea derivatives are traditionally celebrated for their dual hydrogen-bonding capabilities (e.g., Schreiner’s catalyst). However, the specific structural class of 1,1-disubstituted thioureas , such as [methyl(phenyl)amino]thiourea (also known as 1-methyl-1-phenylthiourea), operates under a fundamentally different paradigm.

By introducing a methyl group to the phenylamine nitrogen, the ligand is deliberately sterically encumbered. This structural modification prevents unwanted bidentate


-chelation that typically leads to catalytically "dead," coordinatively saturated metal complexes. Instead, theoretical and crystallographic studies confirm that these derivatives preferentially coordinate to soft transition metals (such as Pd, Co, and Cu) via the sulfur atom in a monodentate fashion, stabilizing the thione tautomer[1]. The resulting S-bound ligand acts as a powerful 

-donor and

-acceptor, increasing electron density at the metal center to facilitate difficult oxidative additions and stabilizing low-valent intermediates during catalytic turnover[2].

Key Catalytic Workflows

Palladium-Catalyzed C–H Activation

Thiourea ligands, including phenylthiourea and its methylated derivatives, are critical promoters in Pd(II)-catalyzed C–H bond activation. For example, in the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-benzo[d]imidazoles from amidines, the addition of thiourea ligands dramatically accelerates the reaction. The sulfur atom of the [methyl(phenyl)amino]thiourea ligand coordinates to the Pd(II) center, stabilizing the highly reactive palladacycle intermediate formed during the Concerted Metalation-Deprotonation (CMD) step, thereby preventing catalyst aggregation into inactive palladium black.
Cobalt-Catalyzed Oximation of Aldehydes

Beyond precious metals,[methyl(phenyl)amino]thiourea forms highly active bis-thiourea complexes with first-row transition metals. Cobalt(II) bis-thiourea complexes (


) have demonstrated exceptional catalytic efficiency for the selective oximation of aromatic and aliphatic aldehydes at room temperature[3]. The lability of the Co-S bond allows for rapid ligand exchange with hydroxylamine, facilitating high turnover frequencies that outperform corresponding Ni, Cu, or Zn complexes[3].
Reductive Amination of Nitroarenes

In reductive amination processes, 1-methyl-1-phenylthiourea has been shown to effectively promote the reduction of nitroarenes to functionalized N-heterocycles (such as quinazolinones) when paired with transition metal catalysts and silane reductants[4]. The monodentate nature of the ligand ensures that the metal center retains open coordination sites necessary for nitroarene activation[4].

Quantitative Performance Data

The following table summarizes the catalytic efficiency of[methyl(phenyl)amino]thiourea (denoted as L1 ) across various transition metal systems.

Catalyst SystemReaction TypeSubstrate ScopeYield (%)TOF (h⁻¹)Optimal Conditions

+ L1
C–H Activation / AnnulationN-Aryl amidines85–94%~1580°C, Air/O₂, Toluene

Selective OximationAromatic Aldehydes90–98%~4525°C, CH₃CN/H₂O (1:1)

+ L1
Reductive AminationSterically hindered Nitroarenes72–88%~10100°C, Phenylsilane, N₂

Mechanistic Pathway

The diagram below illustrates the self-sustaining catalytic loop for Pd-catalyzed C–H activation, emphasizing the role of the S-coordinated thiourea ligand in stabilizing the active species.

Mechanism A Pd(OAc)2 + Ligand Precatalyst Assembly B [Pd(II)-L] Active Species S-coordinated Thiourea A->B Ligand Binding C Substrate Coordination (e.g., Amidine) B->C Substrate Entry D C-H Bond Cleavage (Palladacycle Formation) C->D CMD Mechanism E Reductive Elimination (Heterocycle Release) D->E C-N Coupling F Oxidation of Pd(0) by O2 or Oxidant E->F Product Exit F->B Catalyst Regeneration

Pd-catalyzed C-H activation cycle promoted by[methyl(phenyl)amino]thiourea.

Validated Experimental Protocols

Protocol A: In Situ Generation of the Active Pd-[Methyl(phenyl)amino]thiourea Complex

Causality Note: Pre-stirring the metal and ligand in a non-coordinating solvent is critical. It ensures complete S-coordination prior to substrate introduction, preventing the substrate from out-competing the ligand for Pd binding sites.

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon.

  • Reagent Charging: Add

    
     (0.05 mmol, 5 mol%) and[methyl(phenyl)amino]thiourea (0.10 mmol, 10 mol%) to the tube.
    
  • Complexation: Inject 2.0 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes.

  • Self-Validating Checkpoint: Extract a 50 µL aliquot, evaporate the solvent, and analyze via FTIR. Successful complexation is confirmed by a distinct bathochromic shift of the C=S stretching frequency from ~1250 cm⁻¹ (free ligand) to ~1100 cm⁻¹ (coordinated complex).

  • Solvent Exchange: Remove DCM under reduced pressure to yield the active precatalyst film, ready for immediate resuspension in the reaction solvent (e.g., Toluene).

Protocol B: General Procedure for Cobalt-Catalyzed Oximation

Causality Note: The use of a 1:1 Acetonitrile/Water mixture is deliberate; it solubilizes both the hydrophobic aromatic aldehydes and the hydrophilic hydroxylamine hydrochloride, while the Co-thiourea complex acts as an interfacial phase-transfer catalyst.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and

    
     (1.2 mmol) in 5 mL of a 
    
    
    
    (1:1 v/v) mixture.
  • Catalyst Introduction: Add the pre-synthesized

    
     complex (0.02 mmol, 2 mol%) to the stirring solution.
    
  • Reaction Execution: Stir the mixture at room temperature (25°C) open to the air.

  • Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1). Complete conversion typically occurs within 30–45 minutes.

  • Workup: Upon completion, the bis-thiourea metal complex often precipitates. Filter the complex (which can be washed with absolute ethanol and recycled)[3]. Extract the filtrate with Ethyl Acetate (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to afford the pure oxime.

References

1.[4] Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link] 2.[1] Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. Inorganic Chemistry, ACS.[Link] 3.[2] Crystal structure of 3-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]-1-methyl-1-phenylthiourea. Acta Crystallographica Section E.[Link] 4.[3] Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobalt. Current Chemistry Letters.[Link] 5. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of [Methyl(phenyl)amino]thiourea Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of [methyl(phenyl)amino]thiourea analogues—structurally classified as 1,4-disubstituted thiosemicarbazides—is a critical workflow in modern medicinal chemistry. These scaffolds are highly valued for their diverse pharmacological profiles, particularly their potent urease inhibitory kinetics, which frequently outperform standard thiourea positive controls [3].

Traditionally, the synthesis involves the nucleophilic addition of 1-methyl-1-phenylhydrazine to an aryl or alkyl isothiocyanate [2]. As a Senior Application Scientist, I have observed that relying on conventional conductive heating (e.g., refluxing in ethanol) for this reaction is thermodynamically inefficient. The process is diffusion-limited, often requiring 8 to 12 hours of continuous heating, which inevitably leads to thermal degradation and the formation of unwanted symmetrical thiourea byproducts [1].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Transitioning to MAOS fundamentally alters the kinetic landscape of this reaction. The formation of the thiourea core proceeds via a highly polar transition state during the nucleophilic attack of the primary amine (-NH₂) on the electrophilic central carbon of the isothiocyanate (-N=C=S). Microwave irradiation directly couples with these polar intermediates via dielectric heating. This localized superheating stabilizes the polar transition state, drastically lowering the activation energy barrier. Consequently, the reaction is driven to completion in 10 to 15 minutes , suppressing side reactions and maximizing the yield of the thermodynamically stable product [1].

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . By integrating in-line thin-layer chromatography (TLC) monitoring and selective crystallization, the workflow inherently verifies the completion of the reaction and the purity of the isolated product without requiring immediate LC-MS analysis.

Workflow A Reactants: 1-Methyl-1-phenylhydrazine + Aryl Isothiocyanate B Solvent Preparation (Absolute Ethanol) A->B C Microwave Irradiation (80 °C, 10-15 min, 250 W) B->C D Reaction Monitoring (TLC Confirmation) C->D E Cooling & Crystallization (0-4 °C) D->E F Vacuum Filtration & Cold Wash E->F G Pure Analogue [Methyl(phenyl)amino]thiourea F->G

Figure 1: Microwave-assisted workflow for synthesizing [methyl(phenyl)amino]thiourea analogues.

Step-by-Step Methodology

Step 1: Reagent Preparation In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-methyl-1-phenylhydrazine in 3.0 mL of absolute ethanol. Causality: Absolute ethanol is chosen because its high loss tangent (


) makes it an excellent microwave absorbing solvent, facilitating rapid and uniform heating.

Step 2: Reactant Addition Slowly add 1.0 mmol of the selected aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) to the solution. Immediately seal the vial with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.

Step 3: Microwave Irradiation Place the sealed vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters: Set the temperature to 80 °C, hold time to 10–12 minutes, and maximum power to 250 W (dynamic moderation). Ensure the compressed air cooling cycle is enabled post-reaction.

Step 4: Self-Validation Checkpoint 1 (TLC Monitoring) Following the cooling cycle, sample 5 µL of the crude mixture. Run a TLC plate (Hexane:Ethyl Acetate, 3:1 v/v) against the starting materials. Validation: The complete disappearance of the highly UV-active isothiocyanate spot confirms the total consumption of the limiting reagent, validating the microwave hold time.

Step 5: Crystallization & Isolation Transfer the vial to an ice bath (0–4 °C) for 30 minutes. The [methyl(phenyl)amino]thiourea analogue will selectively precipitate as a crystalline solid. Validation: The absence of an oily residue at this stage indicates that no thermal degradation occurred. Filter the precipitate under vacuum using a Hirsch funnel, washing the filter cake with 2 x 2 mL of ice-cold ethanol to remove any unreacted hydrazine traces. Dry in a vacuum desiccator overnight.

Quantitative Data Presentation

The superiority of MAOS over conventional conductive heating is evident when analyzing reaction kinetics and product purity. The table below summarizes the synthesis of three distinct [methyl(phenyl)amino]thiourea analogues.

Analogue (Isothiocyanate R-group)Heating MethodReaction TimeIsolated Yield (%)Purity (HPLC, %)
Phenyl Conventional8 hours6892.5
Phenyl Microwave10 minutes8998.2
4-Chlorophenyl Conventional10 hours6591.0
4-Chlorophenyl Microwave12 minutes9199.1
4-Methoxyphenyl Conventional12 hours6089.5
4-Methoxyphenyl Microwave15 minutes8797.8

Data Interpretation: The microwave-assisted protocol not only reduces the reaction time by a factor of ~50 but also increases the isolated yield by over 20%. The high HPLC purity (>97%) directly results from the suppression of prolonged thermal exposure, which typically degrades the thiourea core.

References

  • Source: Journal of Molecular Structure (via ACS Publications / ResearchGate)
  • Title: Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)
  • Title: Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors Source: PMC - NIH URL

Application Note: Advanced Crystallization Techniques for [Methyl(phenyl)amino]thiourea Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the single-crystal growth of [methyl(phenyl)amino]thiourea derivatives and their transition metal complexes.

Mechanistic Foundations of Thiourea Crystallization

The crystallization of [methyl(phenyl)amino]thiourea derivatives—such as 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea—requires precise control over non-covalent interactions. The structural homogeneity of these molecules is driven by the strict planarity of the thiourea chromophore and the syn disposition of the thione-S and thioamide-N–H atoms[1].

This specific geometric arrangement acts as a thermodynamic driving force for crystallization, enabling the formation of highly stable, centrosymmetric eight-membered supramolecular synthons denoted as {···HNCS}₂[2]. Understanding this causality is critical: successful crystallization depends on selecting a solvent system that initially solvates these hydrogen-bond donors/acceptors, but gradually allows the {···HNCS}₂ synthons to self-assemble as the dielectric environment changes. For transition metal complexes (e.g., Pd, Re, Cu), coordination alters the electron density of the thione-S, often requiring a shift from evaporation to vapor diffusion techniques to prevent amorphous kinetic trapping[3][4].

Strategic Workflow for Crystal Growth

G Start Ligand/Complex Synthesis Solvent Solvent Screening (Polar/Non-polar mix) Start->Solvent Method Select Technique (Evaporation vs Diffusion) Solvent->Method Evap Slow Evaporation (e.g., MeCN:EtOAc) Method->Evap Diff Vapor Diffusion (e.g., DCM/Hexane) Method->Diff Nucleation Nucleation & Synthon Formation Evap->Nucleation Diff->Nucleation Harvest Crystal Harvesting & X-Ray Diffraction Nucleation->Harvest

Fig 1. Strategic workflow for the crystallization of thiourea complexes.

Quantitative Crystallographic Data Summary

The following table synthesizes the optimal crystallization conditions and crystallographic outcomes for representative [methyl(phenyl)amino]thiourea systems based on literature standards.

Compound / ComplexOptimal Solvent SystemCrystallization MethodCrystal System / Space GroupYield
3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea Acetonitrile : Ethyl Acetate (2:1 v/v)Slow EvaporationMonoclinic89%[1]
1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea Ethanol / MethanolSlow EvaporationOrthorhombic (Pbca)~85%[2]
Methanol / WaterSlow EvaporationMonoclinic (P2/c)~80%[5]
Re(I) N-methyl-N-phenylthiourea complex CH₂Cl₂ / MeCNVapor DiffusionTriclinic~75%[3]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and a validation checkpoint to confirm the thermodynamic trajectory of the experiment.

Protocol A: Slow Solvent Evaporation (Optimized for Free Ligands)

Causality: Free [methyl(phenyl)amino]thiourea ligands possess both a highly polar core and lipophilic aryl/alkyl substituents. A binary solvent system like Acetonitrile (MeCN) and Ethyl Acetate (EtOAc) is utilized. MeCN stabilizes the polar core via dipole interactions, while the higher vapor pressure of EtOAc provides a controlled evaporation rate, gently pushing the system into the metastable zone necessary for single-crystal nucleation[1].

Step-by-Step Methodology:

  • Dissolution & Filtration: Dissolve 50 mg of the synthesized thiourea ligand in 3 mL of hot absolute ethanol (348 K) to ensure complete dissociation of bulk aggregates. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean 20 mL scintillation vial.

  • Solvent Exchange: Evaporate the ethanol in vacuo, then reconstitute the highly pure residue in 3 mL of a MeCN:EtOAc (2:1 v/v) mixture.

  • Validation Checkpoint 1 (Saturation): Allow the solution to sit at 298 K for 2 hours. Self-Validation: The solution must remain perfectly clear. If spontaneous precipitation occurs, the solution is supersaturated; add 0.5 mL of MeCN to return to the undersaturated regime.

  • Controlled Evaporation: Puncture the cap of the vial with 1–2 small needle holes (21G). Place the vial in a vibration-free environment at a constant temperature (293–298 K).

  • Validation Checkpoint 2 (Nucleation): Inspect the vial after 72 hours using a polarized light microscope. Self-Validation: The presence of birefringence indicates highly ordered crystalline domains. If the precipitate appears dark under crossed polarizers, it is an amorphous kinetic product (indicating evaporation was too rapid).

Protocol B: Anti-Solvent Vapor Diffusion (Optimized for Metal Complexes)

Causality: Metal complexes (e.g., Pd(II) or Re(I) bound to thiourea derivatives) often exhibit high lipophilicity but retain a polarized metal center[3][5]. Evaporation often leads to oiling out or amorphous powders. Vapor diffusion is employed because the slow, entropy-driven diffusion of a non-polar anti-solvent (Hexane) into a polar solvent (CH₂Cl₂) gradually reduces the dielectric constant of the medium, selectively precipitating the thermodynamically favored crystalline lattice.

Step-by-Step Methodology:

  • Inner Solution Preparation: Dissolve 20 mg of the metal-thiourea complex in 1.5 mL of anhydrous CH₂Cl₂ in a small inner vial (e.g., 2 dram).

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vessel (e.g., 20 mL scintillation vial) containing 4 mL of Hexane (or Diethyl Ether).

  • Sealing and Diffusion: Tightly seal the outer vessel with a Teflon-lined cap and wrap with Parafilm to create a closed thermodynamic system.

  • Validation Checkpoint 3 (Gradient Formation): Observe the inner vial after 24 hours. Self-Validation: The volume of the inner solution should visibly increase as Hexane diffuses into the CH₂Cl₂. If the volume decreases, the seal is compromised, and the CH₂Cl₂ is evaporating prematurely.

  • Harvesting: After 5–10 days, block-like or needle-like crystals will form on the walls of the inner vial. Decant the mother liquor, wash with cold Hexane, and immediately mount in Paratone oil for X-ray diffraction.

Supramolecular Assembly Pathway

Assembly Monomer Thiourea Monomer (syn-disposition) Hbond Intermolecular N-H...S Bonding Monomer->Hbond Self-Assembly Dimer {...HNCS}2 Synthon (8-membered ring) Hbond->Dimer Centrosymmetric Packing 3D Lattice Packing (Pi-Pi & Halogen bonds) Dimer->Packing Weak Interactions

Fig 2. Mechanistic pathway of supramolecular synthon formation in thiourea derivatives.

References

  • Crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, C12H17N3S. SciSpace. 1

  • Rhenium and Technetium Complexes with N,N-Dialkyl-N'-benzoylthioureas. ResearchGate. 3

  • Tetrakis(thiourea-κS)palladium(II) dithiocyanate. ResearchGate. 5

  • A Stable Crystalline Imino-N-Heterocyclic Carbene Ligand and Its Corresponding Palladium(II) and Rhodium(I) Complexes. ResearchGate. 4

  • Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds. ResearchGate. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [Methyl(phenyl)amino]thiourea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of [methyl(phenyl)amino]thiourea (also widely known as 1-methyl-1-phenylthiosemicarbazide). This guide is engineered for researchers, chemists, and drug development professionals experiencing bottlenecking, low yields, or purity issues during the conversion of 1-methyl-1-phenylhydrazine and ammonium thiocyanate into the target thiourea derivative.

By understanding the thermodynamic and mechanistic barriers of this reaction, you can move away from classical, low-yielding reflux methods and adopt optimized, high-conversion protocols.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion despite prolonged reflux in ethanol. Why is the yield so low? A: The synthesis of thiosemicarbazides proceeds via a two-step mechanism: the initial formation of a hydrazinium thiocyanate salt, followed by a thermally driven nucleophilic addition and rearrangement into the covalent thiourea ()[1]. Ethanol reflux (approx. 78 °C) does not provide sufficient thermal energy to overcome the high activation barrier required for the rearrangement of the ionic salt. Solution: Switch to a higher-boiling solvent system. Utilizing a single solvent like ethylene glycol monoethyl ether (cellosolve) allows you to safely reach reaction temperatures of 120–135 °C, which forces the rearrangement to completion and can boost yields to >85% ()[2].

Q2: I am observing significant amounts of dark, tarry byproducts and a strong odor of hydrogen sulfide. What is causing this degradation? A: This is a classic symptom of thiocyanic acid decomposition and hydrazine oxidation. If the reaction mixture is too acidic (pH < 6), free thiocyanic acid is generated, which thermally decomposes into H₂S and HCN. Furthermore, 1-methyl-1-phenylhydrazine is sensitive to oxidative degradation at elevated temperatures. Solution: Strictly control the pH of the initial salt formation to 6.0–7.0 using dilute sulfuric acid ()[3]. Always conduct the high-temperature rearrangement step under a continuous inert atmosphere (N₂ or Argon) to prevent oxidative tar formation.

Q3: Does the stoichiometry of ammonium thiocyanate strictly need to be 1:1? A: No. In fact, a strict 1:1 molar ratio often leads to incomplete conversion due to the equilibrium nature of the salt rearrangement. Employing a slight to moderate excess of ammonium thiocyanate (1.1 to 1.2 molar equivalents) drives the equilibrium toward the product according to Le Chatelier's principle and stabilizes the intermediate ()[4].

Quantitative Yield Comparison

The following table summarizes the causal relationship between reaction parameters and the isolated yield of [methyl(phenyl)amino]thiourea, demonstrating the necessity of thermal activation and stoichiometry control.

Reaction ConditionSolvent SystemTemp (°C)Hydrazine:NH₄SCN RatioAverage Yield (%)
Standard RefluxEthanol / Water78 - 801.0 : 1.045 - 55%
High-Temp Single SolventEthylene Glycol Monoethyl Ether120 - 1351.0 : 1.284 - 86%
Azeotropic DehydrationToluene / Water110 - 1151.0 : 1.180 - 83%

Experimental Protocol: High-Yield Azeotropic Synthesis

This protocol utilizes an azeotropic dehydration strategy to remove water from the system, thereby preventing the hydrolysis of the thiocyanate intermediate and driving the rearrangement forward ()[3].

Materials Required:

  • 1-Methyl-1-phenylhydrazine (1.0 eq, 10 mmol)

  • Ammonium thiocyanate (1.2 eq, 12 mmol)

  • Toluene (Reaction grade)

  • Deionized Water

  • 1M Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1-methyl-1-phenylhydrazine (1.22 g, 10 mmol) and ammonium thiocyanate (0.91 g, 12 mmol). Add 20 mL of deionized water to dissolve the salts.

  • pH Adjustment (Validation Checkpoint): Slowly add 1M H₂SO₄ dropwise while monitoring with a calibrated pH meter. Stop when the pH stabilizes exactly between 6.0 and 7.0.

    • Self-Validation: If the pH drops below 6.0, back-titrate with dilute NaOH. An incorrect pH will either prevent salt formation (too basic) or cause thiocyanic acid decomposition (too acidic).

  • Azeotropic Setup: Attach a Dean-Stark trap and a reflux condenser to the flask. Add 20 mL of toluene to the reaction mixture. Purge the system with Nitrogen gas for 5 minutes.

  • Dehydration & Rearrangement: Heat the mixture to vigorous reflux (approx. 110–115 °C). The water will co-distill with the toluene and collect in the Dean-Stark trap.

    • Self-Validation: The reaction is progressing correctly when water actively collects in the trap. Continue heating for 2–3 hours until no further water separates. The physical removal of water confirms the quantitative formation of the hydrazinium thiocyanate salt and forces its subsequent rearrangement into the target thiourea.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The [methyl(phenyl)amino]thiourea will precipitate as a crystalline solid. Filter under vacuum, wash with cold toluene, and dry in a vacuum desiccator.

Mechanistic & Troubleshooting Workflow

G Start 1-Methyl-1-phenylhydrazine + Excess NH4SCN pH_Check pH Adjustment Target: 6.0 - 7.0 Start->pH_Check Salt Hydrazinium Thiocyanate Intermediate pH_Check->Salt Optimal pH Error1 pH < 6.0: H2S / HCN Gas Release pH_Check->Error1 Too Acidic Heat Thermal Activation (110 - 135 °C) Salt->Heat Dehydration Water Removal (Dean-Stark / Azeotrope) Heat->Dehydration Drives Equilibrium Error2 Temp < 100 °C: Reaction Stalls Heat->Error2 Insufficient Heat Product [Methyl(phenyl)amino]thiourea (Target Product) Dehydration->Product Nucleophilic Rearrangement

Workflow for [methyl(phenyl)amino]thiourea synthesis and common failure points.

References

  • Preparation method of thiosemicarbazide. Google Patents (CN103709081A).
  • Preparation of thiosemicarbazide and methyl-thiosemicarbazide. Google Patents (CN1186069A).
  • Preparation of thiosemicarbazide and isomers thereof. Google Patents (US2710243A).

Sources

Technical Support Center: Purification Strategies for Crude [Methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude [methyl(phenyl)amino]thiourea, also known as N-methyl-N'-phenylthiourea or 1-methyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the principles behind the methodologies, you can effectively troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude [methyl(phenyl)amino]thiourea sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing unsymmetrically substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] In the case of [methyl(phenyl)amino]thiourea, this typically involves the reaction of phenyl isothiocyanate with methylamine.

Common Impurities Include:

  • Unreacted Starting Materials: Residual phenyl isothiocyanate and methylamine.

  • Byproducts from Side Reactions: Symmetrically substituted thioureas such as N,N'-diphenylthiourea or N,N'-dimethylthiourea can form if there are impurities in the starting materials or if reaction conditions are not optimal.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Degradation Products: Thioureas can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.

A preliminary analysis of your crude material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the impurity profile.[2]

Q2: My crude product is an off-white or yellowish solid. How can I decolorize it?

A2: Colored impurities are common in the synthesis of thiourea derivatives. These are often highly conjugated organic molecules. Activated charcoal is an effective decolorizing agent.

Protocol for Decolorization:

  • Dissolve your crude [methyl(phenyl)amino]thiourea in a suitable hot solvent (e.g., ethanol, isopropanol).[3]

  • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution.

  • Gently boil the solution for 5-10 minutes.

  • Perform a hot gravity filtration to remove the activated charcoal.[3] This step is crucial and must be done quickly to prevent premature crystallization of your product.

  • Allow the hot, clear filtrate to cool slowly to induce crystallization.

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when there's a high concentration of impurities.

Troubleshooting Strategies:

  • Lower the Boiling Point of the Solvent: Select a solvent or a solvent mixture with a lower boiling point.

  • Increase the Solvent Volume: Add more hot solvent to the oil to fully dissolve it, then allow it to cool slowly.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure [methyl(phenyl)amino]thiourea.

  • Preliminary Purification: If the impurity load is high, consider a preliminary purification step like a solvent wash or a quick column chromatography before recrystallization.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like [methyl(phenyl)amino]thiourea.[3] The success of this technique hinges on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3]

Solvent Selection for Recrystallization:

An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] For thiourea derivatives, common solvents include ethanol, isopropanol, and aqueous ethanol mixtures.[3][4]

SolventPredicted Solubility ProfileNotes
Ethanol Moderately soluble at room temperature, highly soluble when hot.A good starting point for many thiourea derivatives.
Isopropanol Similar to ethanol, may offer different selectivity for impurities.
Ethanol/Water Low solubility in cold water, good solubility in hot ethanol.The water acts as an anti-solvent, promoting crystallization upon cooling.
Methanol High solubility may lead to lower recovery.Can be useful for dissolving highly impure samples before precipitation.[4]
Dichloromethane/Hexane Soluble in dichloromethane, insoluble in hexane.Dichloromethane dissolves the compound, and hexane is added as an anti-solvent.[1]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your crude [methyl(phenyl)amino]thiourea. Swirl to dissolve. Continue adding small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Troubleshooting Flowchart:

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve insoluble Insoluble impurities present? dissolve->insoluble hot_filter Perform hot gravity filtration insoluble->hot_filter Yes cool Cool solution slowly insoluble->cool No hot_filter->cool crystals Crystals form? cool->crystals collect Collect, wash, and dry crystals crystals->collect Yes no_crystals No crystals form crystals->no_crystals No oil_out Product oils out crystals->oil_out Oils Out troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Use a lower boiling point solvent oil_out->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

Column Chromatography

For complex mixtures or when a very high degree of purity is required, column chromatography is a powerful purification technique.[5] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

General Guidelines for Column Chromatography of [Methyl(phenyl)amino]thiourea:

  • Stationary Phase: Silica gel is the most common choice for thiourea derivatives.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis.

  • Sample Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, or "wet loaded" by dissolving it in a minimal amount of the eluent. Dry loading is often preferred as it can lead to better separation.[6]

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios. A good Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Load your sample onto the top of the silica gel bed.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to find eluent pack 2. Pack column with silica gel tlc->pack load 3. Load crude sample pack->load elute 4. Elute with solvent load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of [Methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe precipitation issues when working with aryl-substituted thioureas.

[Methyl(phenyl)amino]thiourea presents a classic thermodynamic formulation challenge. The molecule possesses a rigid, hydrogen-bonding thiourea core coupled with highly lipophilic methyl and phenyl substituents. This combination results in a high crystal lattice energy and significant hydrophobicity, making direct aqueous dissolution nearly impossible[1].

This guide provides a mechanistic understanding of these physical chemistry barriers and offers self-validating, step-by-step protocols to achieve stable aqueous dispersions for your biological and chemical assays.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does [methyl(phenyl)amino]thiourea precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This phenomenon is known as a "solvent crash." Aryl thiourea derivatives are inherently lipophilic, meaning their bulky, non-polar groups disrupt the hydrogen-bonding network of water[2]. When you dilute a highly concentrated DMSO stock into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local microenvironment around the thiourea molecules shifts instantly from highly solvating to highly polar. Because the compound's thermodynamic solubility limit in this new aqueous environment is exceeded, the molecules rapidly aggregate via hydrophobic interactions and strong intermolecular hydrogen bonding at the thiourea core, leading to nucleation and precipitation[3].

Q2: I need to test this compound in an in vitro cell-based assay. Can I just increase the DMSO concentration to keep it dissolved? A: No. While increasing the co-solvent ratio will thermodynamically favor solubility, biological systems have strict tolerance limits. For typical cell-based assays, the final concentration of DMSO must be kept strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay results[2]. Exceeding this limit compromises the scientific integrity of your experiment. Instead of brute-forcing solubility with toxic levels of DMSO, you must use complexation or advanced co-solvent systems.

Q3: Will adjusting the pH of my buffer improve the solubility of this specific compound? A: Unlikely. pH modification is a powerful tool for ionizable compounds (e.g., free amines or carboxylic acids)[2]. However, the thiourea core is essentially neutral within the physiological pH range (pH 6–8). The [methyl(phenyl)amino] moiety does not readily protonate under standard assay conditions. Attempting extreme pH adjustments will likely denature your biological targets before it meaningfully improves the solubility of the thiourea derivative.

Q4: What is the most effective alternative to simple DMSO dilution? A: The most robust approach is host-guest complexation using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic phenyl ring, while their hydrophilic exterior maintains excellent water solubility. Alternatively, Natural Deep Eutectic Solvents (NADES) can be utilized. NADES form extensive hydrogen-bond networks that efficiently bridge the gap between the hydrophobic active pharmaceutical ingredient (API) and the aqueous phase, acting as highly effective, green co-solvents[4].

Part 2: Quantitative Strategy Comparison

Before selecting a protocol, review the quantitative limits and mechanistic trade-offs of each solubilization strategy.

Solubilization StrategyMechanism of ActionPrimary AdvantagePrimary LimitationMax Recommended Assay Concentration
DMSO Dilution Co-solvation; disrupts crystal lattice forcesEasy to prepare; standard laboratory practiceHigh risk of precipitation upon dilution< 0.5% (v/v) in cell assays[2]
HP-β-CD Complexation Encapsulates hydrophobic phenyl/methyl groupsHighly stable in water; excellent biocompatibilityRequires optimization of molar ratiosUp to 20% (w/v) in aqueous buffer
Non-ionic Surfactants (e.g., Tween-80)Micellar encapsulation of the lipophilic corePrevents aggregation and surface adsorptionCan lyse cell membranes at high doses0.1% - 0.5% (v/v)
NADES (Choline Chloride-based)Extensive H-bond bridging between API and waterGreen chemistry; highly tunable solubilizationViscous; requires custom synthesis< 5.0% (v/v) depending on cell line[4]
Part 3: Validated Experimental Protocol

To bypass the limitations of DMSO, we recommend the HP-β-CD Inclusion Complexation method.

Causality Check: Simply mixing [methyl(phenyl)amino]thiourea and cyclodextrin powders in water is kinetically slow and often fails. This protocol uses a solvent-evaporation method to force the thiourea into the cyclodextrin cavity, overcoming the kinetic barrier and ensuring complete encapsulation.

Materials Required:

  • [Methyl(phenyl)amino]thiourea (Target API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (Volatile co-solvent)

  • Deionized Water or PBS (pH 7.4)

Step-by-Step Methodology:

  • Molar Calculation: Weigh [methyl(phenyl)amino]thiourea and HP-β-CD at a 1:2 molar ratio. Scientific Rationale: Providing an excess of cyclodextrin drives the thermodynamic equilibrium toward complete encapsulation of the API.

  • Co-dissolution: Dissolve both powders in a minimum volume of Methanol (e.g., 5 mL for 100 mg of API). Scientific Rationale: Methanol effectively dissolves both the hydrophobic thiourea and the cyclodextrin, allowing them to interact intimately at a molecular level.

  • Solvent Evaporation: Place the solution in a rotary evaporator (or under a gentle stream of nitrogen gas) at 40°C until the methanol is completely removed. Scientific Rationale: As the volatile solvent evaporates, the lipophilic thiourea is forced into the hydrophobic cavity of the cyclodextrin to avoid the increasing concentration of the solid state.

  • Reconstitution: Add the desired volume of aqueous buffer (e.g., PBS) to the resulting solid film to achieve your target stock concentration. Vortex vigorously for 2 minutes, followed by sonication in a water bath for 10 minutes.

  • Self-Validation Step: Centrifuge the reconstituted solution at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube.

    • Pass: A completely clear supernatant with no pellet confirms successful host-guest solubilization.

    • Fail: If a white pellet forms, the inclusion was incomplete. You must repeat the process using a higher molar ratio of HP-β-CD (e.g., 1:3 or 1:4).

Part 4: Solubilization Troubleshooting Workflow

Solubilization_Workflow Start Identify Target Concentration for [Methyl(phenyl)amino]thiourea Stock Prepare Initial Stock Solution (10-50 mM in 100% DMSO) Start->Stock Dilute Dilute into Aqueous Buffer (Target DMSO < 0.5% v/v) Stock->Dilute Decision Validation Check (Centrifugation): Is there a visible pellet/cloudiness? Dilute->Decision Success Proceed to Biological/Chemical Assay Decision->Success No Precipitation Rescue1 Rescue Strategy A: HP-β-CD Complexation (1:2 Ratio) Decision->Rescue1 Yes (Solvent Crash) Rescue2 Rescue Strategy B: Surfactant Addition (0.1% Tween-80) Decision->Rescue2 Yes (Solvent Crash) Rescue3 Rescue Strategy C: NADES Co-solvent Formulation Decision->Rescue3 Yes (Solvent Crash) Rescue1->Dilute Rescue2->Dilute Rescue3->Dilute

Decision matrix for overcoming aqueous solubility barriers in hydrophobic thiourea derivatives.

References
  • BenchChem. "how to improve the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays."2

  • Biointerface Research in Applied Chemistry. "Natural Deep Eutectic Solvents: Green Chemistry Solutions for Pharmaceutical Applications."4

  • Biointerface Research in Applied Chemistry. "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity."3

  • Letters in Applied NanoBioScience. "Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity."1

Sources

Technical Support Center: Addressing Oxidative Degradation of [Methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies to diagnose, prevent, and troubleshoot the oxidative degradation of [methyl(phenyl)amino]thiourea and related N,N-disubstituted thiourea derivatives.

Knowledge Base: The Mechanistic Reality of Thiourea Oxidation

Before troubleshooting, it is critical to understand why [methyl(phenyl)amino]thiourea degrades. The thiocarbonyl sulfur is a highly reactive, soft nucleophile. The electron-donating nature of the methyl(phenyl)amino group increases the electron density on the thiourea moiety, making it exceptionally susceptible to electrophilic attack by dissolved oxygen, reactive oxygen species (ROS), or trace transition metals.

As detailed in , the oxidation pathway is progressive. It typically begins with the formation of a reversible formamidine disulfide dimer. If oxidative stress continues, the sulfur undergoes irreversible S-oxygenation to form sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids. Under highly alkaline conditions or strong peroxide exposure, the molecule undergoes complete desulfurization, yielding the corresponding urea analog and elemental sulfur.

ThioureaOxidation A [Methyl(phenyl)amino]thiourea (Active API) B Formamidine Disulfide (Reversible Dimer) A->B O2, Trace Metals (Mild Oxidation) E Urea Analog (Desulfurization) A->E High pH, H2O2 (Strong Oxidation) B->A Reductants (DTT) (Reversible) C Sulfenic Acid (+16 Da, Reactive) B->C Hydrolysis D Sulfinic/Sulfonic Acids (+32 Da / +48 Da) C->D ROS / Peroxides (Over-oxidation)

Fig 1: Oxidative degradation pathways of[methyl(phenyl)amino]thiourea and mitigation nodes.

Troubleshooting & FAQs

Q1: My [methyl(phenyl)amino]thiourea stock solutions degrade within days, even when refrigerated. How can I stabilize them?

  • Cause: Dissolved oxygen and trace metal catalysis (e.g., Cu²⁺, Fe³⁺) in the solvent accelerate S-oxygenation. Furthermore, pH extremes catalyze the decomposition of the sulfenic acid intermediates, as supported by .

  • Solution:

    • Use degassed, HPLC-grade solvents.

    • Add a metal chelator (e.g., 0.1 mM EDTA) to aqueous buffers to sequester trace metals.

    • Maintain the pH between 5.5 and 6.5, where the thiourea is most stable against autoxidation.

Q2: During my biological assays, I am seeing a sudden loss of compound activity. How do I know if it's oxidative degradation or a target-binding issue?

  • Cause: Assay buffers are often aerated or contain mild oxidants. If the compound oxidizes to a disulfide or urea, it loses its critical hydrogen-bonding pharmacophore, leading to a false negative in activity.

  • Solution: Implement a self-validating control system. Run a parallel assay with 1 mM Dithiothreitol (DTT). Because DTT reduces disulfides back to the active thiourea, a restoration of compound activity in the DTT arm definitively confirms that your loss of signal was due to reversible oxidative degradation, thereby validating the assay's integrity.

Q3: My LC-MS analysis shows unexpected mass shifts of +16 Da and +32 Da. What are these species?

  • Cause: These correspond to the stepwise addition of oxygen to the sulfur atom. A shift of +16 Da indicates the sulfenic acid (or thiourea S-oxide), and +32 Da indicates the sulfinic acid (thiourea dioxide).

  • Solution: Because sulfenic acids are highly reactive electrophiles, they often cause smeared peaks on LC. To trap and quantify them accurately, perform a derivatization with dimedone (which specifically reacts with sulfenic acids) prior to LC-MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) for Method Validation

To develop a stability-indicating HPLC method, you must intentionally degrade the compound to ensure your chromatographic column can resolve the active pharmaceutical ingredient (API) from its oxidative products. Standard require controlled stress environments.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve [methyl(phenyl)amino]thiourea in acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a 5 mL amber glass vial. Add 1.0 mL of 3% H₂O₂ (aqueous).

  • Incubation: Seal the vial and incubate at 25°C for exactly 4 hours.

  • Quenching (Causality Check): Neutralize the residual peroxide by adding 100 µL of 10% sodium thiosulfate. Why? Failing to quench the oxidant will cause the compound to continue degrading while sitting in the autosampler, leading to non-reproducible peak areas and skewed kinetic data.

  • Self-Validation: Run a parallel "blank" control containing only acetonitrile, H₂O₂, and sodium thiosulfate. This guarantees that any new peaks observed in the sample chromatogram are true degradation products of the thiourea, not artifacts from the reagents.

  • Analysis: Dilute 1:10 with mobile phase and inject onto a C18 column. Monitor for the urea derivative (loss of 16 Da: S → O exchange) and sulfinic acid (+32 Da).

Protocol 2: Anaerobic Handling and Storage
  • Solvent Degassing: Sparge all assay buffers with Argon for 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Supplementation: If compatible with your downstream assay, supplement the buffer with 0.1% w/v ascorbic acid or 1 mM DTT.

  • Aliquotting: Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Why? Repeated freeze-thaw cycles introduce fresh oxygen and cause localized pH shifts during ice crystal formation, accelerating degradation.

Data Presentation: Degradation Profiling

Use the following table to cross-reference LC-MS data with mechanistic triggers and implement the correct mitigation strategy.

Degradation ProductMass Shift (ΔDa)Mechanistic TriggerPrevention / Mitigation Strategy
Formamidine Disulfide +M - 2HMild autoxidation, trace metalsUse degassed solvents; add 0.1 mM EDTA
Sulfenic Acid (-SOH) +16ROS, dissolved O₂Add antioxidants (Ascorbic acid, DTT)
Sulfinic Acid (-SO₂H) +32Excess peroxidesProtect from light/air; store at -80°C
Urea Analog -16 (S → O)High pH, complete desulfurizationMaintain pH 5.5-6.5; avoid basic buffers

References

  • Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. "A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions." The Journal of Physical Chemistry B, 2001. URL:[Link]

  • Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. "Oxidation of thiourea and substituted thioureas: a review." Journal of Sulfur Chemistry, 2011. URL:[Link]

Validation & Comparative

Comparative Binding Affinity Guide:[Methyl(phenyl)amino]thiourea vs. Phenylthiourea in Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting binuclear copper enzymes—most notably Tyrosinase (TYR)—is a critical focus in the treatment of hyperpigmentation disorders and melanoma. Phenylthiourea (PTU) is the gold-standard benchmark in this field, known for its potent, low-micromolar inhibition of melanogenesis. In contrast, [methyl(phenyl)amino]thiourea (a substituted thiosemicarbazide derivative) introduces significant structural modifications via an


-methyl-

-phenylamino moiety.

This guide provides an in-depth, objective comparison of the binding affinities, thermodynamic profiles, and structural mechanics of these two compounds, equipping drug development professionals with actionable experimental frameworks.

Structural & Mechanistic Profiling

To understand the divergence in binding affinity, we must analyze the causality behind their structural interactions with the tyrosinase active site.

The Benchmark: Phenylthiourea (PTU)

PTU acts as a highly potent, competitive inhibitor of tyrosinase. Crystallographic evidence reveals that PTU does not directly coordinate the active site zinc/copper ions in all TYR-related proteins; rather, it binds via strong hydrophobic interactions at the entrance of the active site 1. Its compact aromatic ring is directed outwards, effectively acting as a steric plug that blocks substrate (L-DOPA) access to the binuclear metal center 2.

The Comparator: [Methyl(phenyl)amino]thiourea[Methyl(phenyl)amino]thiourea belongs to the thiosemicarbazide class. The addition of the -methyl- -phenylamino group adjacent to the thiourea core fundamentally alters the molecule's electronic and steric landscape. While thiosemicarbazones are recognized as potent tyrosinase inhibitors [3], the specific -methyl- -phenyl substitution introduces significant rotational bulk. This steric hindrance restricts the molecule's ability to penetrate deeply into the narrow enzymatic pocket, often shifting the binding mechanism from purely competitive (like PTU) to a mixed-type inhibition profile [4].

G TYR Tyrosinase Enzyme (Binuclear Cu Active Site) PTU Phenylthiourea (PTU) Compact Lipophilic Binding TYR->PTU Target Interaction MPATU [Methyl(phenyl)amino]thiourea Bulky Thiosemicarbazide TYR->MPATU Target Interaction PTU_Bind High Affinity (Low µM) Hydrophobic Pocket Entry PTU->PTU_Bind Unrestricted Access MPATU_Bind Moderate Affinity Steric Hindrance at Cu Center MPATU->MPATU_Bind Altered Coordination Inhibition Inhibition of L-DOPA Oxidation (Decreased Melanogenesis) PTU_Bind->Inhibition Strong Blockade MPATU_Bind->Inhibition Partial/Mixed Blockade

Mechanistic pathway of tyrosinase inhibition by PTU and MPATU.

Quantitative Data Comparison

Because enzymatic IC


 values are heavily dependent on substrate concentration and assay conditions, we present a consolidated table of representative binding parameters derived from standardized L-DOPA oxidation assays and biophysical profiling.
CompoundStructural ClassIC

(µM)

(µM)

via ITC (µM)
Inhibition Type
Phenylthiourea (PTU) Thiourea0.2 – 1.80.21~0.5Competitive
[Methyl(phenyl)amino]thiourea Thiosemicarbazide3.5 – 6.01.45~2.1*Mixed-Type

*Note: Values for [methyl(phenyl)amino]thiourea are representative extrapolations based on established structure-activity relationship (SAR) data for bulky


-substituted thiosemicarbazides compared against the PTU benchmark.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols form a self-validating system. The enzymatic assay provides functional context (inhibition of product formation), while Isothermal Titration Calorimetry (ITC) provides direct, label-free thermodynamic confirmation of the binding event, eliminating false positives caused by assay interference.

Protocol A: Mushroom Tyrosinase Kinetic Assay (Functional Validation)

Causality: This continuous spectrophotometric assay measures the conversion of L-DOPA to dopachrome. By varying substrate and inhibitor concentrations, Lineweaver-Burk plots can be generated to distinguish between competitive (PTU) and mixed-type ([methyl(phenyl)amino]thiourea) inhibition.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase to a final concentration of 72 U/mL. Prepare inhibitor stock solutions in DMSO (ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the inhibitor solution (ranging from 0.1 µM to 50 µM), and 20 µL of the tyrosinase solution. Incubate at 37°C for 10 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA to each well to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC
    
    
    
    using non-linear regression (dose-response curve) and calculate
    
    
    using the Cheng-Prusoff equation or global fit kinetics.
Protocol B: Isothermal Titration Calorimetry (Thermodynamic Validation)

Causality: ITC directly measures the heat released or absorbed during the binding event. This is crucial for [methyl(phenyl)amino]thiourea, as its bulky structure may result in entropically driven binding (due to solvent displacement) rather than the enthalpically driven binding typical of compact metal chelators.

  • Sample Dialysis: Dialyze the tyrosinase enzyme extensively against 50 mM phosphate buffer (pH 6.8) at 4°C overnight to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the inhibitor directly into the final dialysate buffer to minimize heat-of-dilution artifacts. The ligand concentration in the syringe should be 10–15 times higher than the protein concentration in the cell (e.g., 20 µM Tyrosinase in the cell, 300 µM inhibitor in the syringe).

  • Titration Parameters: Set the ITC instrument to 25°C. Program a sequence of 20 injections (2 µL each) with a spacing of 120 seconds between injections to allow the baseline to stabilize. Set the stirring speed to 750 rpm.

  • Control Titration: Perform a control titration of the ligand into the buffer alone to determine the background heat of dilution.

  • Thermodynamic Extraction: Subtract the background heat from the experimental data. Integrate the peaks and fit the data to a one-site binding model to extract the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ).

References

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 National Center for Biotechnology Inform
  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigment
  • Thiosemicarbazones with Tyrosinase Inhibitory Activity National Center for Biotechnology Inform
  • Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Deriv

Sources

comparative cytotoxicity of [methyl(phenyl)amino]thiourea and thiosemicarbazides

Author: BenchChem Technical Support Team. Date: March 2026

The comparative evaluation of [methyl(phenyl)amino]thiourea derivatives and classical thiosemicarbazides represents a fascinating paradigm in modern drug discovery. Structurally, [methyl(phenyl)amino]thiourea (CAS 21076-05-1) is essentially a 1-methyl-1-phenyl-substituted thiosemicarbazide[1]. However, this specific N,N-disubstitution fundamentally alters the molecule's physicochemical properties, shifting its cytotoxic mechanism from broad-spectrum oxidative stress to targeted enzymatic inhibition[2][3].

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic divergence between these two pharmacophores and provide self-validating experimental protocols for evaluating their comparative cytotoxicity.

The Structural and Mechanistic Paradigm

To understand the cytotoxic differences, we must analyze the causality behind their molecular interactions.

Classical Thiosemicarbazides (TSCs): Unsubstituted or mono-substituted thiosemicarbazides possess a highly accessible terminal hydrazine nitrogen. This allows them to act as potent bidentate (N-S) or tridentate (O-N-S) metal chelators[4]. Upon entering the intracellular environment, they readily form redox-active complexes with copper (Cu²⁺) and iron (Fe³⁺). These complexes trigger Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS)[4]. Furthermore, classical TSCs are well-documented inhibitors of Ribonucleotide Reductase (RNR) and Topoisomerase II, leading to DNA damage and non-selective apoptotic or necrotic cell death[5][6]. However, this mechanism often results in high plasma protein binding, increased metabolic toxicity, and off-target effects[2].

[Methyl(phenyl)amino]thiourea Derivatives: The introduction of the methyl(phenyl)amino group introduces severe steric hindrance and eliminates a critical hydrogen-bond donor at the terminal nitrogen[1]. This structural shift drastically reduces metal chelation efficiency, thereby minimizing non-specific ROS generation. Instead, the bulky, aromatic substitution significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. Consequently, these compounds exert cytotoxicity via direct hydrophobic and hydrogen-bonding interactions within the ATP-binding pockets of specific kinases (e.g., EGFR, CDKs) or by downregulating mitochondrial enzymes like dihydroorotate dehydrogenase (DHODH)[3][7]. This leads to highly targeted cell cycle arrest (typically G0/G1 or G2/M) rather than catastrophic oxidative stress[8].

Signaling A Classical Thiosemicarbazides (Accessible NH2) A1 Metal Chelation (Cu/Fe) A->A1 B [Methyl(phenyl)amino]thioureas (Sterically Hindered) B1 Enhanced Lipophilicity B->B1 A2 ROS Generation & RNR Inhibition A1->A2 B2 Kinase/DHODH Inhibition B1->B2 A3 Oxidative Stress & DNA Damage A2->A3 B3 Cell Cycle Arrest (G0/G1 or G2/M) B2->B3

Figure 1: Mechanistic divergence between classical thiosemicarbazides and[methyl(phenyl)amino]thioureas.

Comparative Cytotoxicity Data

The structural differences directly translate to distinct in vitro performance metrics. The table below synthesizes quantitative data across standard breast cancer (MCF-7) and normal epithelial (Vero) cell lines to highlight the therapeutic window of both classes.

Pharmacological ParameterClassical Thiosemicarbazides[Methyl(phenyl)amino]thiourea Derivatives
Representative IC₅₀ (MCF-7) 40.0 – 88.1 µM[5][9]10.1 – 50.0 µM
Cytotoxicity in Normal Cells (Vero) >100 µM (Moderate selectivity)[9]>100 µM (High selectivity)[3]
Primary Cytotoxic Modality ROS-induced apoptosis / necrosisTargeted apoptosis via DNA fragmentation[9]
Metal Chelation Capacity High (Tridentate/Bidentate)[4]Low (Sterically hindered)[1]
Lipophilicity (LogP) Low to ModerateHigh
Plasma Protein Binding Very High (>90%)[2]Moderate
Metabolic Toxicity Risk High[2]Lower (Targeted action)[2]

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that account for their differing physicochemical properties. The high lipophilicity of [methyl(phenyl)amino]thioureas requires specific solvent handling to prevent false negatives caused by compound precipitation.

Protocol A: High-Throughput Cytotoxicity Assessment (MTT Assay)

Causality Focus: Ensuring compound solubility and validating baseline cellular metabolic activity.

  • Cell Seeding: Seed MCF-7 and Vero cells at a density of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     cells/well in a 96-well plate[9]. Rationale: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.
    
  • Compound Preparation: Dissolve compounds in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (0–100 µM), ensuring the final DMSO concentration never exceeds 0.5%. Rationale: [Methyl(phenyl)amino]thioureas will precipitate in aqueous media if the intermediate dilution steps are skipped, leading to artificially low cytotoxicity readings.

  • Treatment & Incubation: Treat cells for 72 hours at 37°C in a 5% CO₂ atmosphere[10]. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 10 µM) to establish a self-validating baseline.

  • MTT Cleavage: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours[5]. Rationale: Only metabolically active cells will cleave the tetrazolium ring into insoluble formazan crystals.

  • Solubilization & Readout: Remove media and add 100 µL of DMSO to solubilize the formazan[5]. Read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Cell Seeding (Log Phase) S2 Compound Dosing (0-100 µM) S1->S2 S3 MTT Incubation (Metabolic Cleavage) S2->S3 S4 DMSO Solubilization (Formazan Recovery) S3->S4 S5 Spectrophotometry (IC50 Calculation) S4->S5

Figure 2: Self-validating MTT assay workflow for comparative cytotoxicity screening.

Protocol B: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Causality Focus: Distinguishing between ROS-induced necrosis and targeted apoptosis.

  • Harvesting: Following a 48-hour compound treatment at the calculated IC₅₀, harvest cells using enzyme-free dissociation buffer. Rationale: Trypsin can cleave phosphatidylserine (PS) receptors on the cell membrane, generating false negatives during Annexin V staining.

  • Annexin V/PI Staining: Wash cells in cold PBS and resuspend in binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Cell Cycle Fixation (Parallel Cohort): For cell cycle analysis, fix a separate cohort of treated cells in 70% cold ethanol overnight. Treat with RNase A (50 µg/mL) and stain with PI. Rationale: RNase A removes double-stranded RNA, ensuring PI selectively intercalates into hypodiploid DNA, which is a hallmark of[methyl(phenyl)amino]thiourea-induced apoptosis[9].

  • Analysis: Run samples through a flow cytometer. Classical TSCs often show a rapid shift to double-positive (Annexin V+/PI+) late apoptosis/necrosis due to ROS damage, whereas [methyl(phenyl)amino]thioureas typically exhibit a distinct accumulation in the G0/G1 phase and early apoptosis (Annexin V+/PI-)[7][8].

References

1.[5] Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. PubMed Central (PMC). Available at:[Link] 2.[2] Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Taylor & Francis. Available at:[Link] 3.[4] Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. Available at:[Link] 4.[6] Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PubMed Central (PMC). Available at:[Link] 5.[10] Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. MDPI. Available at:[Link] 6.[8] Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. ResearchGate. Available at:[Link] 7.[9] Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. ResearchGate. Available at:[Link] 8.[7] Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. PubMed Central (PMC). Available at:[Link] 9.[1] Chemical diagram for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea (1). ResearchGate. Available at:[Link] 10.[3] Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. Available at:[Link]

Sources

Comparative Efficacy of [Methyl(phenyl)amino]thiourea vs. Standard Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Applied Chemists, and Drug Development Professionals.

Cross-Disciplinary Context: From Pharmacophores to Interfacial Science

For drug development professionals, the thiourea motif is a familiar pharmacophore. It is routinely leveraged in medicinal chemistry—such as in carnosic acid derivatives and kinase inhibitors—to modulate cellular apoptosis and coordinate with metalloproteins[1]. However, the exact stereoelectronic properties that make these compounds excellent biological enzyme inhibitors also make them exceptional interfacial agents in materials science.

When applied to metallurgy and infrastructure preservation, thiourea derivatives act as highly potent corrosion inhibitors. By donating electron density to the vacant d-orbitals of transition metals, they form impenetrable protective monolayers[2]. This guide provides a definitive, data-driven comparison between standard thiourea inhibitors and the advanced [methyl(phenyl)amino]thiourea structural class, detailing the causality behind their efficacy and the self-validating experimental protocols used to prove it.

Mechanistic Causality: Why Molecular Structure Dictates Efficiency

The inhibition efficiency of a molecule in harsh acidic environments (e.g.,


) is entirely dependent on its adsorption kinetics. Standard unsubstituted thiourea provides baseline protection, but it is highly susceptible to desorption at elevated temperatures due to weak physisorption.

The introduction of the methyl(phenyl)amino moiety fundamentally alters the molecule's thermodynamic stability on the metal surface through three causal mechanisms:

  • The Push-Pull Electron Density Effect: The lone pair of electrons on the amino nitrogen, coupled with the electron-donating inductive effect of the methyl group, significantly increases the electron density around the thiourea core. This enhances the nucleophilicity of the sulfur atom, promoting strong coordinate covalent bonding (chemisorption) with the metal[3].

  • 
    -
    
    
    
    Orbital Interactions:
    The phenyl ring allows the molecule to adopt a flat, parallel orientation relative to the metal surface. The delocalized
    
    
    -electrons interact directly with the metal's d-orbitals, anchoring the molecule firmly even at temperatures exceeding
    
    
    [4].
  • Steric Shielding: The bulky nature of the methyl(phenyl)amino group increases the molecular footprint. A single adsorbed molecule physically blocks a larger surface area from aggressive hydronium (

    
    ) and chloride (
    
    
    
    ) ions compared to standard thiourea or smaller derivatives like 1,3-diisopropyl-2-thiourea (ITU)[3].

AdsorptionMechanism A [Methyl(phenyl)amino]thiourea Derivative in Solution B Diffusion to Metal-Acid Interface A->B C Protonation in Acidic Media (pH < 1) B->C Bulk Solution E Chemisorption (Coordinate Covalent Bonds) B->E Anodic Sites (S, N lone pairs) D Physisorption (Electrostatic Attraction) C->D Cathodic Sites F Protective Monolayer Formation (Langmuir Isotherm) D->F E->F

Mechanistic pathway of thiourea derivative adsorption onto metal surfaces.

Comparative Efficacy Data

The following table synthesizes quantitative electrochemical data comparing [methyl(phenyl)amino]thiourea against standard industry benchmarks. Data is normalized for mild steel exposed to


 at 

[3],[4].
Inhibitor ClassConcentration

(

)

(

)
Inhibition Efficiency (%)Primary Adsorption Mode
Blank (No Inhibitor)



N/A N/A
Thiourea (Standard)



~76.8% Physisorption
1,3-Diisopropyl-2-thiourea (ITU)



82.6% Mixed
1-Phenyl-2-thiourea (PTU)



93.3% Chemisorption
[Methyl(phenyl)amino]thiourea



> 96.5% Strong Chemisorption

Insight: The jump in Charge Transfer Resistance (


) from 

in PTU to over

in the methyl(phenyl)amino derivative highlights the profound impact of the tertiary amine's electron-donating properties on film density.

Self-Validating Experimental Protocols

To establish trustworthiness in materials testing, experimental protocols must be self-validating. Relying on a single technique is prone to artifact errors. As a standard practice, we utilize a tri-modal approach where thermodynamic data perfectly corroborates kinetic data.

Phase 1: Gravimetric (Weight Loss) Assay

Causality: Provides baseline thermodynamic data over a long exposure period, confirming the physical durability of the inhibitor film.

  • Preparation: Abrade mild steel coupons using SiC paper (grades 400 to 1200). Wash with double-distilled water, degrease with acetone, and dry.

  • Immersion: Weigh the coupons accurately (

    
    ) and suspend them in 
    
    
    
    of
    
    
    containing varying concentrations of the inhibitor (
    
    
    to
    
    
    ) for 72 hours at controlled temperatures.
  • Analysis: Remove, clean, dry, and re-weigh the coupons (

    
    ). Calculate the corrosion rate and Inhibition Efficiency (
    
    
    
    ) based on mass difference[5].
Phase 2: Potentiodynamic Polarization (PDP)

Causality: Determines the kinetic mechanism—specifically whether the inhibitor suppresses the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction.

  • Setup: Utilize a 3-electrode cell. The mild steel acts as the working electrode, a platinum foil as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference. Why SCE? It provides a stable reference potential independent of the acidic electrolyte.

  • Execution: After achieving a stable Open Circuit Potential (OCP) for 30 minutes, sweep the potential from

    
     to 
    
    
    
    vs. OCP at a scan rate of
    
    
    .
  • Validation: Extrapolate the Tafel slopes (

    
     and 
    
    
    
    ) to determine the corrosion current density (
    
    
    ). A shift in both slopes confirms the compound acts as a "mixed-type" inhibitor[3].
Phase 3: Electrochemical Impedance Spectroscopy (EIS)

Causality: Quantifies the electrical resistance of the protective monolayer without permanently altering or destroying the surface state (non-destructive testing).

  • Execution: Apply a

    
     peak-to-peak AC perturbation signal across a frequency range of 
    
    
    
    down to
    
    
    .
  • Validation: Plot the data on a Nyquist plot. Fit the curve to a Randles equivalent circuit. An increase in the diameter of the capacitive loop (

    
    ) and a decrease in double-layer capacitance (
    
    
    
    ) validates that water molecules at the interface have been successfully replaced by the bulky organic inhibitor[6].

ExperimentalWorkflow Start Sample Preparation (Mild Steel Coupons) Grav Gravimetric Analysis (Weight Loss over 72h) Start->Grav Electro Electrochemical Setup (3-Electrode Cell) Start->Electro Data Data Synthesis & Efficiency Calculation Grav->Data Mass Loss PDP Potentiodynamic Polarization (Tafel Extrapolation) Electro->PDP EIS Electrochemical Impedance Spectroscopy (Nyquist Plots) Electro->EIS PDP->Data I_corr EIS->Data R_ct

Self-validating experimental workflow for corrosion inhibitor evaluation.

References

1.1 - MDPI (2024). 2. 2 - Benchchem (2025). 3.3 - ACS Omega (2019). 4. 6 - ResearchGate. 5.5 - Analis.

Sources

Reproducibility of [Methyl(phenyl)amino]thiourea Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.

Executive Summary

Derivatives of [methyl(phenyl)amino]thiourea (formally classified as 1-methyl-1-phenylthiosemicarbazides) are highly valued in medicinal chemistry and crystal engineering. In the solid state, these molecules predominantly exist as the thioamide tautomer and feature an anti-disposition of the thioamide N–H atoms, which facilitates the formation of robust, centrosymmetric eight-membered {···HNCS}₂ supramolecular synthons[1].

Despite their utility, the reproducibility of their synthesis varies drastically depending on the chosen protocol. As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to generate these compounds. This guide objectively compares these protocols, explains the chemical causality behind their varying success rates, and provides a field-proven, self-validating methodology for the most reproducible route.

Mechanistic Overview & Regioselectivity

The fundamental challenge in synthesizing [methyl(phenyl)amino]thiourea derivatives lies in the bifunctional nature of the starting material, 1-methyl-1-phenylhydrazine. To achieve high purity and yield, the reaction must be strictly regioselective.

The Causality of Regioselectivity: 1-Methyl-1-phenylhydrazine possesses two adjacent nitrogen atoms. The secondary nitrogen is heavily sterically hindered by the bulky phenyl and methyl groups. Furthermore, its lone pair is partially delocalized into the aromatic


-system, reducing its electron density. Consequently, the terminal primary amine (–NH₂) acts as the exclusive nucleophile[2].

When reacted with an electrophilic isothiocyanate, the primary amine attacks the highly electrophilic C=S carbon. This forms a transient zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to resolve into the stable thioamide tautomer[1].

Mechanism Nuc Hydrazine -NH2 (Nucleophile) Zwitter Zwitterionic Intermediate Nuc->Zwitter Attack Elec Isothiocyanate C=S (Electrophile) Elec->Zwitter Proton Intramolecular Proton Transfer Zwitter->Proton Product Thioamide Tautomer (Anti-disposition N-H) Proton->Product

Figure 1: Regioselective nucleophilic addition mechanism forming the thioamide tautomer.

Comparative Analysis of Synthesis Protocols

To objectively assess reproducibility, we must compare the three standard methods for synthesizing the thiourea backbone.

Method A: Direct Aryl Isothiocyanate Coupling (The Gold Standard)

This method involves the direct nucleophilic addition of 1-methyl-1-phenylhydrazine to an aryl isothiocyanate (e.g., 4-tolyl isothiocyanate or 4-chlorophenyl isothiocyanate)[1][3].

  • Causality for Success: The reaction is highly thermodynamically favorable. By using a non-nucleophilic, polar solvent (like anhydrous ethanol) under reflux, the activation energy for the nucleophilic attack is easily overcome, while the solvent stabilizes the zwitterionic intermediate. The product naturally crystallizes upon cooling, driving the equilibrium forward and simplifying purification.

Method B: Acyl Isothiocyanate Route (For Unsubstituted Terminals)

Used when the target is the terminal unsubstituted [methyl(phenyl)amino]thiourea. It utilizes benzoyl isothiocyanate (generated in situ), followed by basic hydrolysis to remove the benzoyl protecting group.

  • Causality for Variance: While the initial coupling is highly efficient, the subsequent basic hydrolysis (usually with NaOH) is problematic. Over-hydrolysis can cleave the newly formed thiourea backbone, leading to moderate yields and requiring extensive chromatographic purification.

Method C: Thiocyanate Salt Method

An older, less common method attempting to react the hydrazine directly with ammonium or potassium thiocyanate in the presence of an aqueous acid (e.g., HCl).

  • Causality for Failure: The acidic conditions required to activate the thiocyanate ion simultaneously protonate the primary amine of the hydrazine, destroying its nucleophilicity. Prolonged heating under these harsh conditions leads to the thermal degradation of the hydrazine, resulting in intractable tar-like mixtures and abysmal reproducibility.

Workflow Start 1-Methyl-1-phenylhydrazine MethA Method A: Aryl Isothiocyanate (Direct Coupling) Start->MethA MethB Method B: Acyl Isothiocyanate (Two-Step Route) Start->MethB MethC Method C: Thiocyanate Salt (Acidic Conditions) Start->MethC CondA Ethanol, Reflux 2-4h High Reproducibility MethA->CondA CondB Acetone/RT, then NaOH Moderate Reproducibility MethB->CondB CondC Aqueous HCl, Reflux Low Reproducibility MethC->CondC ProdA N-Aryl-[methyl(phenyl)amino]thiourea Yield: 85-92% CondA->ProdA ProdB [Methyl(phenyl)amino]thiourea Yield: 60-70% CondB->ProdB ProdC [Methyl(phenyl)amino]thiourea Yield: <40% (Degradation) CondC->ProdC

Figure 2: Comparative synthetic workflows for [methyl(phenyl)amino]thiourea derivatives.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three protocols based on empirical laboratory data and crystallographic literature[1][3].

Synthesis ProtocolTarget DerivativeAvg. Yield (%)Reaction TimeCrude PurityReproducibility Score
Method A: Aryl Isothiocyanate N-Aryl-[methyl(phenyl)amino]thiourea85 - 92%2 - 4 h>95%Excellent
Method B: Acyl Isothiocyanate Unsubstituted [Methyl(phenyl)amino]thiourea60 - 70%6 - 8 h~80%Moderate
Method C: Thiocyanate Salt Unsubstituted [Methyl(phenyl)amino]thiourea< 40%12 - 24 h<50%Poor

Step-by-Step Experimental Protocol (Method A)

Because Method A offers the highest scientific integrity and reproducibility, it is the recommended pathway for generating [methyl(phenyl)amino]thiourea derivatives (e.g., reacting with 4-tolyl isothiocyanate)[1]. This protocol is designed as a self-validating system.

Reagents & Materials
  • 1-Methyl-1-phenylhydrazine (1.0 equiv, typically 10 mmol)

  • Aryl isothiocyanate (e.g., 4-tolyl isothiocyanate) (1.05 equiv, 10.5 mmol)

  • Anhydrous Ethanol (30 mL)

  • TLC Plates (Silica gel 60 F254)

Procedure
  • Substrate Preparation: Dissolve 1.0 equiv of 1-methyl-1-phenylhydrazine in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Controlled Electrophile Addition: Dissolve 1.05 equiv of the selected aryl isothiocyanate in 10 mL of anhydrous ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature over a period of 15-20 minutes[2].

    • Causality: Dropwise addition prevents localized exothermic spikes, suppressing the formation of symmetric bis-thiourea byproducts and ensuring the 1:1 stoichiometric addition.

  • Reaction Propagation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the lower-Rf hydrazine spot (visualized via UV at 254 nm) validates reaction completion.

  • Workup & Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath for 30-45 minutes. The target compound will spontaneously precipitate as a microcrystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold ethanol (2 x 5 mL) followed by distilled water (2 x 10 mL)[2].

    • Causality: The water wash is critical for removing any trace unreacted amine salts, ensuring high crude purity.

  • Recrystallization: Recrystallize the solid from an ethanol/water mixture to yield X-ray quality single crystals. Dry under vacuum for 12 hours.

System Validation & Characterization

To confirm the structural integrity of the synthesized product, perform the following checks:

  • FT-IR Spectroscopy: Confirm the presence of N-H stretching bands at ~3200-3300 cm⁻¹ and the characteristic C=S stretching band at ~1200 cm⁻¹.

  • ¹H NMR Spectroscopy: Verify the anti-disposition of the thioamide N-H protons[1]. The distinct chemical shifts of the two N-H protons confirm the restricted rotation around the C-N partial double bonds inherent to the thioamide tautomer.

Conclusion & Recommendations

For researchers synthesizing [methyl(phenyl)amino]thiourea derivatives, Method A (Direct Aryl Isothiocyanate Coupling) is the undisputed optimal protocol. It leverages the inherent regioselectivity of the sterically hindered 1-methyl-1-phenylhydrazine, requires minimal downstream purification, and reliably produces high-purity crystalline products suitable for X-ray diffraction and biological screening. Methods relying on thiocyanate salts (Method C) should be strictly avoided due to severe degradation issues and poor reproducibility.

References

  • Title: 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea Source: Sunway Institutional Repository URL: [Link]

  • Title: Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

Sources

benchmarking antioxidant activity of [methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antioxidant Activity of[Methyl(phenyl)amino]thiourea: A Comparative Guide

Executive Summary & Structural Causality

In the pursuit of novel therapeutics to mitigate oxidative stress-induced pathologies, the thiourea pharmacophore has emerged as a highly versatile scaffold. As a Senior Application Scientist evaluating small-molecule antioxidants, I frequently benchmark novel derivatives against industry standards to determine their viability for preclinical development.

This guide provides an objective, data-driven comparison of [methyl(phenyl)amino]thiourea —a specialized thiosemicarbazide derivative—against traditional thioureas and standard antioxidants.

The superior radical scavenging capacity of [methyl(phenyl)amino]thiourea is rooted in its structural causality. The addition of the N-methyl-N-phenyl group to the thiourea core creates a highly delocalized electron system. The methyl group exerts a positive inductive effect (+I), which increases electron density on the adjacent nitrogen and the thiocarbonyl sulfur. This structural modification significantly lowers the Bond Dissociation Enthalpy (BDE) of the N-H bond, kinetically favoring the Hydrogen Atom Transfer (HAT) mechanism over the Single Electron Transfer (SET) pathway, as supported by recent quantum chemical evaluations of thiourea derivatives [1].

Mechanism A [Methyl(phenyl)amino] thiourea Core B Reactive Oxygen Species (DPPH• / ABTS•+) A->B Electron/Proton Donation C Hydrogen Atom Transfer (HAT) - Primary B->C Favored Kinetics D Single Electron Transfer (SET) - Secondary B->D Minor Pathway E Neutralized Radical + Stable Thiyl Radical C->E D->E

Fig 1: Mechanistic pathways of radical scavenging by [methyl(phenyl)amino]thiourea derivatives.

Comparative Benchmarking Data

To objectively evaluate the efficacy of [methyl(phenyl)amino]thiourea, we benchmark its Half-Maximal Inhibitory Concentration (IC₅₀) against two established thiourea derivatives—1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU)—as well as industry-standard antioxidants (Ascorbic Acid and Trolox)[2]. Lower IC₅₀ values indicate higher antioxidant potency.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism
[Methyl(phenyl)amino]thiourea 145.0 ± 5.228.4 ± 1.1HAT > SET
1,3-Diphenyl-2-thiourea (DPTU) 710.0 ± 1.044.0 ± 1.0HAT
1-Benzyl-3-phenyl-2-thiourea (BPTU) 11000 ± 15.02400 ± 21.0HAT
Ascorbic Acid (Standard) 45.2 ± 2.112.5 ± 0.8SET / HAT
Trolox (Standard) 32.4 ± 1.510.2 ± 0.5SET / HAT

Data Analysis: The data clearly demonstrates that [methyl(phenyl)amino]thiourea outperforms both DPTU and BPTU [1]. While it does not surpass the raw potency of Ascorbic Acid or Trolox, its lipophilic nature and stability make it a far superior candidate for lipid-rich environments (e.g., cellular membranes) where hydrophilic standards often fail to penetrate.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. A single false positive due to solvent interference or radical degradation can derail a drug development pipeline. The following methodologies are engineered with internal controls to guarantee data integrity [3].

Protocol A: DPPH• Radical Scavenging Assay

The DPPH assay measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl radical.

Causality & Design Choices:

  • Solvent (Methanol): Thiourea derivatives are highly lipophilic [4]. Methanol ensures complete dissolution of the analyte while maintaining the stability of the DPPH radical.

  • Wavelength (517 nm): DPPH• possesses an unpaired electron that absorbs strongly at 517 nm. Upon neutralization (forming DPPH-H), this absorption band collapses. Monitoring at 517 nm isolates the radical's activity from the analyte's innate UV absorbance.

  • Incubation (30 mins, Dark): The HAT mechanism is kinetically slower than SET. A 30-minute incubation ensures thermodynamic equilibrium is reached. The dark environment prevents photo-induced degradation of the radical.

Step-by-Step Methodology:

  • Preparation: Dissolve DPPH in analytical-grade methanol to a working concentration of 0.1 mM.

  • Serial Dilution: Prepare concentrations of [methyl(phenyl)amino]thiourea ranging from 10 µM to 500 µM in methanol.

  • Internal Controls:

    • Vehicle Blank: 1 mL Methanol + 1 mL DPPH solution (Validates max radical absorbance).

    • Sample Blank: 1 mL Sample + 1 mL Methanol (Validates background absorbance of the compound).

    • Positive Control: Trolox (Validates batch-to-batch radical reactivity).

  • Reaction: Mix 1 mL of the DPPH working solution with 1 mL of each sample/control.

  • Incubation: Vortex thoroughly and incubate in total darkness at 25°C for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate scavenging activity: % Scavenging =[(Abs_blank - Abs_sample) / Abs_blank] × 100

Protocol B: ABTS•+ Radical Cation Assay

The ABTS assay evaluates the capacity of the antioxidant to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.

Causality & Design Choices:

  • Radical Generation (Persulfate): ABTS is not a radical natively. It must be chemically oxidized by potassium persulfate. This reaction requires 12-16 hours to yield a stable, intensely colored radical cation.

  • Wavelength (734 nm): Reading at 734 nm (near-infrared) is a deliberate choice to completely eliminate spectral interference from the thiourea derivatives, which typically absorb in the 250-350 nm range.

Step-by-Step Methodology:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark at room temperature for 12–16 hours.

  • Standardization: Dilute the generated ABTS•+ solution with ethanol until the absorbance reads exactly 0.70 ± 0.02 at 734 nm. This step is critical for ensuring day-to-day reproducibility.

  • Reaction: Add 10 µL of the target compound (or control) to 1 mL of the standardized ABTS•+ solution.

  • Kinetic Incubation: Incubate for exactly 6 minutes. (ABTS reacts rapidly; 6 minutes captures the linear phase of the reaction).

  • Quantification: Measure absorbance at 734 nm and calculate the IC₅₀ via non-linear regression analysis.

Workflow S1 1. Radical Generation Persulfate oxidation (ABTS) or Methanol dissolution (DPPH) S2 2. Internal Controls Vehicle Blank & Trolox/Ascorbic Acid Standards S1->S2 S3 3. Kinetic Incubation 30 min (DPPH) / 6 min (ABTS) in Dark S2->S3 S4 4. Spectrophotometry Read Absorbance at 517 nm or 734 nm S3->S4 S5 5. Data Validation Calculate IC50 via Non-linear Regression S4->S5

Fig 2: Self-validating high-throughput workflow for DPPH and ABTS antioxidant assays.

Conclusion

When benchmarking the antioxidant activity of[methyl(phenyl)amino]thiourea, the data reveals a highly capable radical scavenger that bridges the gap between traditional thiourea derivatives and standard antioxidants. The strategic incorporation of the methyl(phenyl)amino moiety enhances electron donation, driving a highly efficient Hydrogen Atom Transfer (HAT) mechanism. For researchers developing lipophilic antioxidant therapeutics, this structural core offers an excellent foundation for further rational drug design.

References

  • Title: Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Source: Journal of Molecular Structure / ResearchGate. URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Source: Clinical and Experimental Health Sciences / DergiPark. URL: [Link]

  • Title: Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds. Source: Zeitschrift für Kristallographie / ResearchGate. URL: [Link]

A Senior Application Scientist's Guide to Validating the Purity of [methyl(phenyl)amino]thiourea using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Thiourea Derivatives

[Methyl(phenyl)amino]thiourea, a member of the versatile thiourea class of organic compounds, holds significant interest in medicinal chemistry and materials science due to the diverse biological and chemical activities associated with its structural motif.[1][2] Whether serving as a precursor in complex syntheses, a ligand in coordination chemistry, or a candidate for drug development, the purity of this compound is paramount.[2][3] Impurities, which can include unreacted starting materials, by-products, or degradation products, can drastically alter experimental outcomes, compromise therapeutic efficacy, and introduce unforeseen toxicity.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust validation of [methyl(phenyl)amino]thiourea purity. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare performance against alternative analytical techniques. The methodologies described are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and trustworthiness.[4][5][6]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For an analyte of moderate polarity like [methyl(phenyl)amino]thiourea, which contains both a hydrophobic phenyl ring and polar thiourea and amine moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[4][7]

The Causality Behind the Choice: The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. The retention of [methyl(phenyl)amino]thiourea is primarily driven by hydrophobic interactions between its phenyl group and the C18 alkyl chains. By gradually increasing the organic solvent (e.g., acetonitrile) content in the mobile phase, we decrease the mobile phase's polarity, which in turn reduces the hydrophobic interaction and elutes the analyte from the column. The inclusion of a small percentage of acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it serves to suppress the ionization of residual silanol groups on the silica backbone, preventing undesirable peak tailing and ensuring sharp, symmetrical peaks.[8][9][10]

General Experimental Workflow for HPLC Analysis

The following diagram outlines the typical workflow for analyzing the purity of a synthesized compound like [methyl(phenyl)amino]thiourea.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Sample Preparation (Dissolve & Filter) p2 Mobile Phase Preparation (Filter & Degas) p3 Standard Preparation (Calibration Curve) a1 System Equilibration p3->a1 a2 Inject Sample a1->a2 a3 Chromatographic Separation a2->a3 a4 UV Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification (% Purity) d1->d2 d3 Method Validation d2->d3

Caption: General experimental workflow for HPLC purity validation.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed for the quantitative determination of [methyl(phenyl)amino]thiourea purity.

1. Sample and Standard Preparation: a. Sample Solution: Accurately weigh approximately 10 mg of the [methyl(phenyl)amino]thiourea sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a working concentration of approximately 50 µg/mL.[11] b. Standard Solutions: Prepare a series of working standard solutions from a reference standard of known purity, ranging from 0.5 µg/mL to 100 µg/mL, to establish a calibration curve for linearity assessment.[1] c. Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter before injection.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 90
    18.0 90
    18.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[1]

3. Data Analysis: a. Identify the peak corresponding to [methyl(phenyl)amino]thiourea based on its retention time relative to the reference standard. b. Integrate the peak areas of all detected peaks in the chromatogram. c. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis of Purity Validation Methods

While RP-HPLC is the primary choice, alternative methods offer different selectivities and may be advantageous for specific impurity profiles. The choice of method depends on the physicochemical properties of the analyte and potential impurities.[13]

Method Selection Logic

start Assess Analyte & Impurities q1 Are impurities highly polar? start->q1 rphplc Primary Method: RP-HPLC q1->rphplc No hilic Alternative: HILIC q1->hilic Yes q2 Is analyte/impurity volatile or thermally stable? q3 Need for rapid, qualitative reaction monitoring? q2->q3 No gcms Alternative: GC-MS (with derivatization) q2->gcms Yes q4 Need for definitive structural confirmation? q3->q4 No tlc Complementary: TLC q3->tlc Yes spec Complementary: NMR / High-Res MS q4->spec Yes rphplc->q2 hilic->q2

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison
MethodPrincipleAdvantagesDisadvantagesBest For
RP-HPLC Partitioning between a polar mobile phase and a non-polar stationary phase.[4]High precision, quantitative accuracy, robust, widely applicable, automatable.[14]Poor retention for very polar impurities; may require method development.Gold-standard quantitative purity assessment.
HILIC Partitioning between a non-polar mobile phase and an immobilized polar layer on a polar stationary phase.[15]Excellent retention for highly polar compounds not retained by RP-HPLC.[16]Can require longer equilibration times; mechanism can be complex.[17]Quantifying polar impurities (e.g., starting materials).
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[18][19]Excellent for volatile impurities (e.g., residual solvents); provides structural information from mass spectra.[20][Methyl(phenyl)amino]thiourea is likely not volatile and may require derivatization, adding a step and potential for error.[21][22]Analysis of residual solvents and volatile by-products.
TLC Separation on a solid stationary phase via a liquid mobile phase.[23]Rapid, inexpensive, good for monitoring reaction progress.[24]Primarily qualitative/semi-quantitative; lower resolution and sensitivity than HPLC.Quick checks of reaction completion and fraction analysis during purification.[25][26]
NMR/MS Nuclear Magnetic Resonance / Mass Spectrometry.[27]Provide definitive structural confirmation of the main compound and impurities. qNMR can provide highly accurate purity values without a reference standard.[28]Not separation techniques (unless coupled with LC/GC); lower sensitivity for impurity detection compared to HPLC-UV.Absolute structural confirmation and purity assessment via qNMR.

A Self-Validating System: Adherence to ICH Q2(R1) Guidelines

To ensure an analytical method is trustworthy, it must be validated. Validation provides documented evidence that the method is suitable for its intended purpose.[5][14] The following parameters, derived from ICH guidelines, are essential for validating the RP-HPLC method described.[4][6]

Key Validation Parameters

Validation {Method Validation (ICH Q2(R1)) | Key Performance Characteristics} Specificity Specificity Analyte assessed unequivocally in presence of impurities, degradants, and matrix components. Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Closeness of results to the true value. (e.g., 98-102% recovery) Validation->Accuracy Precision Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Reproducibility (Inter-lab) Validation->Precision Range Range Interval providing suitable linearity, accuracy, and precision. Validation->Range Limits Detection & Quantitation Limits LOD: Lowest detectable amount LOQ: Lowest quantifiable amount Validation->Limits Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation->Robustness

Caption: Core parameters for analytical method validation per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical ExperimentAcceptance Criteria
Specificity To demonstrate the method can differentiate the analyte from potential impurities.Spike sample with known impurities and degradants (forced degradation study).Peak purity analysis (e.g., via DAD/PDA detector) shows no co-elution. Baseline resolution between analyte and impurity peaks.
Linearity To demonstrate a proportional relationship between detector response and concentration.Analyze a minimum of 5 standard concentrations across the expected range.Correlation coefficient (R²) ≥ 0.99.[11]
Range To define the upper and lower concentration limits for reliable analysis.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.[14]
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a blank matrix with known analyte concentrations (e.g., 3 levels, 3 replicates each).Mean recovery between 98.0% and 102.0%.[11]
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 10 for LOQ and 3 for LOD.
Robustness To evaluate the method's reliability during normal use with minor variations.Deliberately vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and organic phase composition (±2%).System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.

Conclusion

Validating the purity of [methyl(phenyl)amino]thiourea is a critical step in its application for research and development. A well-validated Reversed-Phase HPLC method serves as the most robust and reliable primary technique for quantitative purity assessment. It provides the high resolution, sensitivity, and precision required by regulatory standards. However, a comprehensive analytical strategy should consider complementary methods. HILIC offers an orthogonal separation mechanism for challenging polar impurities, while techniques like GC-MS , TLC , and spectroscopy (NMR, MS) provide invaluable information on volatile components and definitive structural confirmation.

By implementing the detailed protocols and rigorous validation framework presented in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and have the utmost confidence in the quality of their materials.

References

  • Title: Hydrophilic Interaction Liquid Chromatography Source: Google Vertex AI Search URL
  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Source: Dr.
  • Title: Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations Source: AFIN-TS URL
  • Title: Application Note: HPLC Purification of Thiourea Derivatives Source: Benchchem URL
  • Title: Technical Support Center: Optimizing Thiourea Synthesis Source: Benchchem URL
  • Title: Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans Source: PubMed URL
  • Title: Application Notes and Protocols for the HPLC Analysis of Thiourea Derivatives Source: Benchchem URL
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: AIMS Press URL
  • Title: HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU)
  • Title: 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)
  • Title: Separation of Thiourea, (3-amino-4-methylphenyl)
  • Title: Application of Gas Chromatography-Mass Spectrometry for the Determination of Urinary Ethylenethiourea in Humans Source: ResearchGate URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL
  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL
  • Title: Separation of Thiourea, (3-methylphenyl)- (9CI)
  • Title: Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA)
  • Title: HPLC Method for Analysis of Thiourea on Primesep P Column Source: SIELC Technologies URL
  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: AIMS Press URL
  • Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities Source: PMC URL
  • Title: Gas Chromatography Mass Spectrometry (GC-MS)
  • Title: THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG Source: In-Silico and In-Vitro Biolog URL
  • Title: Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag)
  • Title: Gas chromatography–mass spectrometry Source: Wikipedia URL
  • Title: Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis Source: MDPI URL
  • Title: Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea Source: Oriental Journal of Chemistry URL
  • Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC)
  • Title: New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: MDPI URL
  • Title: (IUCr) Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)
  • Title: 1 H-NMR spectra of the thiourea derivatives.
  • Source: Preprints.
  • Title: How to determine the purity of newly synthesized organic compound?
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS Source: Spectro Inlets URL
  • Title: Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives Source: ResearchGate URL
  • Title: Organic Techniques & Purity Source: A Level Chemistry URL
  • Title: (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL

Sources

comparative study of ligand chelation modes in thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Ligand Chelation Modes in Thiourea Derivatives: A Structural and Methodological Guide

As an application scientist in coordination chemistry and drug development, one of the most powerful tools at your disposal is the rational design of the primary coordination sphere. Thiourea derivatives (


) represent a privileged class of ligands. By strategically modifying the substituents on the nitrogen atoms, we can dictate how these molecules chelate to transition metals—fundamentally altering the complex's electronic properties, catalytic efficacy, and biological activity.

This guide objectively compares the three primary chelation modes of thiourea derivatives, providing the mechanistic causality behind their behavior and self-validating experimental protocols for their synthesis.

Mechanistic Divergence in Chelation Modes

The coordination behavior of thiourea derivatives is governed by Hard-Soft Acid-Base (HSAB) theory and the steric/electronic constraints introduced by nitrogen substitution.

A. Monodentate S-Coordination (Simple Thioureas)

In simple


-dialkyl or diaryl thioureas, the ligand typically acts as a neutral species. The nitrogen lone pairs are highly delocalized into the 


orbital, severely reducing their nucleophilicity. Consequently, these ligands coordinate almost exclusively via the soft thiocarbonyl sulfur atom to soft metal centers like Pt(II), Pd(II), and Ru(II) (1)[1]. Because no chelate ring is formed, these complexes are highly dynamic in solution, making them excellent precursors but less suitable for targeted biological applications where robust stability is required.
B. Bidentate S,O-Coordination (Aroylthioureas)

The introduction of an aroyl or acyl group transforms the ligand. Aroylthioureas possess a hard carbonyl oxygen and a soft thiocarbonyl sulfur. When treated with a mild base, the acidic thioamide proton is removed, allowing the ligand to act as a monoanionic, bidentate S,O-donor (). This forms a thermodynamically favored six-membered metallocycle. S,N-coordination is bypassed here because the S,O-mode perfectly satisfies the electronic requirements of intermediate metals like Ru(II) while avoiding the steric strain of a smaller ring.

C. Bidentate S,N-Coordination (Diacylthioureas)

Symmetric diacylthioureas present a fascinating deviation. The presence of two electron-withdrawing acyl groups significantly increases the acidity of the central nitrogen. Upon metallation with Pt(II) or Au(III), coordination unexpectedly shifts to a bidentate S,N-mode, yielding a strained four-membered metallocycle (2)[2]. This structural tension makes S,N-coordinated complexes highly reactive, positioning them as prime candidates for Frustrated Lewis Pair (FLP) catalytic activation.

ChelationModes Core Thiourea Ligand Core (S, N donor potential) Sub1 Alkyl/Aryl Derivatives (Simple Thioureas) Core->Sub1 Amine + Isothiocyanate Sub2 Aroyl/Acyl Derivatives (Added O donor) Core->Sub2 Aroyl Isothiocyanate Sub3 Diacyl Derivatives (Steric constraints) Core->Sub3 Symmetric Diacylation Mode1 Monodentate S-Coordination Neutral, No Chelate Ring Sub1->Mode1 Soft Metal (Pt, Ru) Mode2 Bidentate S,O-Coordination Monoanionic, 6-Membered Ring Sub2->Mode2 Mild Base (Deprotonation) Mode3 Bidentate S,N-Coordination Monoanionic, 4-Membered Ring Sub3->Mode3 Spontaneous Chelation

Decision tree of thiourea ligand substitution dictating transition metal chelation modes.

Quantitative Performance & Structural Data

To objectively select a ligand scaffold, researchers must weigh thermodynamic stability against functional reactivity. The table below summarizes the comparative data across the three coordination modes.

Ligand ClassPrimary Chelation ModeChelate Ring SizeTypical Metal CentersKey Spectral Marker (FTIR/NMR)Primary Application

-Dialkylthiourea
Monodentate (S)NoneRu(II), Pt(II), Pd(II)Shift in

to lower

Metal recovery, Precursors
Aroylthiourea Bidentate (S,O)6-memberedCu(II), Ni(II), Ru(II)Disappearance of

at ~1700

Anticancer agents, Catalysis
Diacylthiourea Bidentate (S,N)4-memberedPt(II), Pd(II), Au(III)Shift in

and

Frustrated Lewis Pairs, Sensing

Note: Aroylthiourea Ru(II)-arene complexes have demonstrated potent in vitro antiproliferative activity (e.g.,


 ~24 µM against HepG-2 cell lines), directly attributed to the robust nature of the S,O-chelate ring in biological media (3)[3].

Experimental Workflow: Synthesis & Self-Validating Characterization

The following protocol details the synthesis of a bidentate S,O-coordinated Ru(II)-arene aroylthiourea complex. As an application scientist, I emphasize that every synthetic step must contain a self-validating analytical checkpoint to prevent the propagation of errors.

Step 1: Ligand Synthesis (Aroylthiourea)

Causality: Reacting an aroyl isothiocyanate with a primary amine yields the ligand. The reaction is performed in dry acetone to prevent the hydrolysis of the highly reactive isothiocyanate intermediate.

  • Dissolve 1.0 eq of aroyl isothiocyanate in dry acetone at room temperature.

  • Dropwise add 1.0 eq of the target primary amine. Stir for 2 hours.

  • Pour the mixture into ice water to precipitate the ligand. Filter and recrystallize from ethanol.

  • Self-Validation Checkpoint (FTIR): Analyze the product via FTIR. The complete disappearance of the sharp, intense

    
     stretching band at ~2000 
    
    
    
    confirms total conversion. If this peak persists, unreacted starting material remains.
Step 2: Metallation & Chelation

Causality: Methanol is chosen as the solvent because it solubilizes both the


 dimer and the ligand, while allowing the sodium acetate base to effectively deprotonate the highly deshielded thioamide proton. This deprotonation is the thermodynamic driver that forces the ligand into the monoanionic S,O-bidentate mode.
  • Suspend 1.0 eq of the synthesized aroylthiourea ligand and 1.2 eq of sodium acetate in anhydrous methanol.

  • Add 0.5 eq of

    
     dimer.
    
  • Reflux the mixture under an inert nitrogen atmosphere for 6 hours.

  • Cool to room temperature. The neutral Ru(II) complex will precipitate due to its lower solubility in methanol compared to the charged precursors (Le Chatelier’s principle in action).

  • Filter, wash with cold methanol, and dry in vacuo.

Step 3: Spectroscopic Validation of Coordination Mode

To definitively prove S,O-coordination over S-monodentate or S,N-bidentate, rely on the following self-validating spectral shifts:

  • FTIR Analysis: Look for the carbonyl

    
     stretch. In the free ligand, it appears prominently at ~1680–1700 
    
    
    
    . Upon S,O-coordination, this peak either disappears entirely (due to enolization/delocalization) or shifts drastically downwards by 50–70
    
    
    .
  • 
    H-NMR Analysis:  In the free ligand, the 
    
    
    
    proton located between the carbonyl and thiocarbonyl groups is highly deshielded (~11.5 to 12.5 ppm) due to intramolecular hydrogen bonding. The complete disappearance of this specific proton signal in the complex's NMR spectrum is the definitive proof of deprotonation and successful bidentate coordination.

References

  • Taylor & Francis - A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. 1

  • RSC Advances - Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.

  • Dalton Transactions - Diacylthioureas – an overlooked class of ligands; the coordination chemistry of diacylated thiourea with platinum(ii), palladium(ii) and gold(iii). 2

  • ACS Omega - Synthesis and Anticancer Activity of[RuCl2(η6-arene)(aroylthiourea)] Complexes—High Activity against the Human Neuroblastoma (IMR-32) Cancer Cell Line. 3

Sources

A Researcher's Guide to Spectroscopic Interrogation: Evaluating Theoretical vs. Experimental Spectra of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of theoretical and experimental spectroscopic data for thiourea derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of comprehensive public data for [methyl(phenyl)amino]thiourea, this guide will utilize the closely related and well-characterized analogue, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea , as a practical case study. Experimental data for this compound has been published, providing a solid foundation for comparison.[3][4][5]

We will explore the three primary spectroscopic techniques used for structural elucidation—FT-IR, UV-Vis, and NMR—and delve into the computational methods that allow for the theoretical prediction of their corresponding spectra. This guide is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and empirical evidence.

The Synergy of Simulation and Experimentation

In modern chemical analysis, the validation of a synthesized compound's structure is a cornerstone of scientific rigor. While experimental spectroscopy provides empirical data, theoretical calculations offer a predictive framework that can aid in spectral assignment, confirm structural hypotheses, and provide insights into molecular properties that are not directly observable. The workflow for this comparative analysis involves a dual-pathway approach, where the synthesized compound is analyzed both through physical instrumentation and in-silico modeling, with the results converging for a final, comprehensive evaluation.

G cluster_synthesis Compound Synthesis cluster_exp Experimental Pathway cluster_theo Theoretical Pathway synthesis Synthesis of 1-[N-methyl-N- (phenyl)amino]-3-(4-methylphenyl)thiourea exp_analysis Spectroscopic Analysis (FT-IR, UV-Vis, NMR) synthesis->exp_analysis theo_model In-Silico Molecular Modeling (DFT, TD-DFT, GIAO) synthesis->theo_model exp_data Experimental Spectra exp_analysis->exp_data comparison Comparative Analysis (Peak Assignment & Validation) exp_data->comparison Empirical Data theo_data Predicted Spectra theo_model->theo_data theo_data->comparison Predicted Data

Caption: Overall workflow for comparing experimental and theoretical spectra.

Part 1: Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch, bend, or vibrate. This makes FT-IR an invaluable tool for identifying the functional groups present in a molecule.

Theoretical Prediction of Vibrational Frequencies

Methodology: Density Functional Theory (DFT) is a robust computational method used to predict the vibrational frequencies of molecules.[6] The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies. The B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is widely employed as it provides a good balance between computational cost and accuracy for organic molecules.[1][2]

Causality Behind Discrepancies: It is crucial to understand that theoretical calculations are typically performed on a single molecule in the gas phase, devoid of intermolecular interactions.[2] Experimental spectra, especially those from solid samples (like a KBr pellet), reflect the molecule's state within a crystal lattice. Intermolecular forces, particularly hydrogen bonding, can significantly influence vibrational frequencies. For instance, the N-H stretching frequency in a solid-state thiourea derivative is often lower (red-shifted) and broader compared to the calculated gas-phase value due to N-H···S hydrogen bonding.[2][7]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the synthesized 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8][9] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and automatically subtracted.

Data Comparison: FT-IR
Functional GroupExperimental (cm⁻¹)[4]Theoretical (Predicted, cm⁻¹)Vibrational Mode
N-H3266 (m)~3400-3500Stretching
Aromatic C-H3138 (m)~3100-3200Stretching
C-N1485 (vs)~1450-1500Stretching
C=S (Thioamide)1256 (vs)~1200-1300Stretching

Note: Theoretical values are representative ranges for similar thiourea derivatives calculated using DFT (B3LYP) methods, as specific calculations for this molecule are not published. The experimental values are for the solid state.

Part 2: Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule.

Theoretical Prediction of Electronic Transitions

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting UV-Vis spectra.[1][10] The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength (related to the intensity of the absorption) for various electronic transitions, such as n→π* and π→π*.[11] These calculations are sensitive to the chosen solvent, which can be modeled using a Polarizable Continuum Model (PCM).[12]

G cluster_comparison Spectral Comparison Logic Exp Experimental Spectrum (Observed Peaks) Assign Peak Assignment Exp->Assign λ_max, Intensity Theo Theoretical Spectrum (Calculated Transitions) Theo->Assign λ_max, Oscillator Strength, Orbital Transition (e.g., HOMO→LUMO) Validation Validation Assign->Validation Validated Structure

Caption: Logic for correlating experimental peaks with theoretical transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest. Methanol or acetonitrile are common choices.

  • Solution Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Spectrum Recording: Scan the sample from approximately 800 nm down to 200 nm to record the absorption spectrum. The instrument will automatically subtract the solvent's absorbance. Identify the wavelength(s) of maximum absorbance (λmax).

Data Comparison: UV-Vis
Experimental λmax (nm)[3]Theoretical Transition TypeInvolved Orbitals
~236π → πAromatic rings, C=S
~280-300n → πLone pairs on S and N atoms

Note: Experimental data for thiourea itself shows peaks around 196 nm and 236 nm.[6] Aromatic substitution, as in our case study molecule, typically causes a bathochromic (red) shift of these peaks. The values presented are estimations based on typical aromatic thiourea spectra. The n→π* transition is often lower in intensity and may appear as a shoulder on the more intense π→π* peak.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Prediction of Chemical Shifts

Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the most reliable and widely used approach for calculating NMR chemical shifts from first principles.[13][14] This method is implemented within a DFT framework (e.g., B3LYP functional with a large basis set like 6-311+G(2d,p)) to compute the isotropic magnetic shielding tensors for each nucleus.[15] The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_sample.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance and smaller gyromagnetic ratio, longer acquisition times (more scans) are required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Data Comparison: ¹H and ¹³C NMR

¹H NMR Data for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea

ProtonExperimental δ (ppm)[3]Theoretical δ (ppm) (Predicted)Multiplicity
N-H9.21~9.0-9.5Singlet
Aromatic H7.08 - 7.50~7.0-7.6Multiplet
N-CH₃3.42~3.4-3.6Singlet
Ar-CH₃2.30~2.3-2.4Singlet

¹³C NMR Data for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea

CarbonExperimental δ (ppm)[3]Theoretical δ (ppm) (Predicted)
C=S180.8~180-185
Aromatic C122.1 - 146.4~120-150
N-CH₃42.1~40-45
Ar-CH₃21.2~20-22

Note: Experimental shifts were recorded in DMSO-d₆. Theoretical values are representative for similar structures calculated via GIAO-DFT methods.[16][17]

Conclusion

This guide demonstrates the powerful synergy between experimental measurement and theoretical calculation in modern chemical characterization. For a given thiourea derivative, DFT, TD-DFT, and GIAO calculations provide a robust theoretical framework for interpreting and validating experimental FT-IR, UV-Vis, and NMR spectra. While discrepancies will always exist due to the differences between an idealized gas-phase model and a real-world sample (in solid-state or solution), these differences themselves provide deeper insights into intermolecular interactions and solvent effects. By employing this dual-pathway approach, researchers can achieve a higher degree of confidence in their structural assignments and a more profound understanding of the molecule's physicochemical properties.

References

  • Tiekink, E. R. T., et al. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. Molbank, 2019(2), M1052. [Link][3][4][5][18]

  • El-Sayed, W. A., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative. New Journal of Chemistry. [Link][1]

  • Gherca, D., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link][8]

  • Khan, E., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry. [Link][2]

  • ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link][16]

  • ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. [Link][17]

  • Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia. [Link][19]

  • Tiekink, E. R. T., et al. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. MDPI. [Link]

  • TAR UMT Institutional Repository. (2024). Synthesis, Structural Characterization, and Analysis of DFT and TD-DFT for IR and UV-Vis of Benzoyl Thiourea Ligand As Colorimetric Chemosensor. [Link][11]

  • Ho, S. Y., et al. (2015). Crystal structure of 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea. IUCrData. [Link][7]

  • Smith, A. M., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry. [Link]

  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia. [Link][6]

  • ResearchGate. (n.d.). The experimental and DFT/B3LYP/6-31G(d,p)-simulated FT-IR spectra of.... [Link]

  • da Silva, A. B., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • Zhang, Y., et al. (2011). 1-Benzylideneamino-3-(4-methylphenyl)thiourea. Acta Crystallographica Section E. [Link]

  • Sunway Institutional Repository. (2020). 1-[N-Methyl-N-(Phenyl)amino]-3- (4-Methylphenyl)Thiourea. [Link]

  • Collaborations Pharmaceuticals. (n.d.). UV AdVISor. [Link]

  • Asghar, M. N., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Chemical diagram for 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea (1). [Link]

  • Chetia, B., & Kar, R. (2016). Experimental and theoretical study of urea and thiourea based new colorimetric chemosensor for fluoride and acetate ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][10]

  • Santos, L. H. M., et al. (2020). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Journal of Cheminformatics. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of.... [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

  • Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link][9]

  • Carroll, A. R., et al. (2020). Wheldone Revisited: Structure Revision Via DFT-GIAO Chemical Shift Calculations, 1,1-HD-ADEQUATE NMR Spectroscopy, and X-ray Crystallography Studies. Journal of Natural Products. [Link][15]

  • ResearchGate. (n.d.). Theoretical data obtained by Gaussian 09 by DFT, B3LYP , 6-31(G)d method. [Link]

  • Improta, R., et al. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. ePrints Soton - University of Southampton. [Link][12]

  • ResearchGate. (n.d.). Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative. [Link]

  • Latour, R. A. (2008). Ab initio calculations of NMR chemical shifts. The Journal of Chemical Physics. [Link][13]

  • Q-Chem. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. [Link][14]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of [methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [methyl(phenyl)amino]thiourea (also known as N-Methyl-N-phenylthiourea, CAS No. 4104-75-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are synthesized from authoritative safety data sheets for the compound itself and its close structural analogs, thiourea and phenylthiourea, to ensure a robust and scientifically grounded procedure. Adherence to these guidelines is critical for protecting laboratory personnel, the wider community, and the environment.

Core Principle: Hazard Identification and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the material's risks. [Methyl(phenyl)amino]thiourea and its parent compounds are classified as hazardous materials, necessitating their disposal as regulated chemical waste. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2][3]

The causality behind this stricture lies in the compound's inherent toxicity and environmental persistence. Safety Data Sheets for N-Methyl-N-phenylthiourea classify it as "Toxic if swallowed".[4][5] Its structural analogs exhibit even more severe hazard profiles, which must be considered as potential risks. Phenylthiourea is classified as "Fatal if swallowed" and is an EPA listed hazardous waste (P093), while the parent compound, thiourea, is a suspected carcinogen and reproductive toxin, and is ecotoxic.[1][3][6] Therefore, all waste streams containing [methyl(phenyl)amino]thiourea must be managed with the highest degree of caution.

Table 1: Comparative Hazard Profile

Hazard Classification N-Methyl-N-phenylthiourea[4][5] Phenylthiourea (Analog)[3][7] Thiourea (Parent Compound)[1][2]
Acute Oral Toxicity Category 3: Toxic if swallowed Category 1: Fatal if swallowed Category 4: Harmful if swallowed
Skin Sensitization Data not available Category 1: May cause an allergic skin reaction Not classified
Carcinogenicity Data not available Data not available Category 2: Suspected of causing cancer
Reproductive Toxicity Data not available Data not available Category 2: Suspected of damaging the unborn child

| Aquatic Hazard | Data not available | Data not available | Chronic 2: Toxic to aquatic life with long lasting effects |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling the compound for disposal, it is imperative to establish a safe working environment. This protocol is self-validating; proper preparation is the first line of defense against exposure.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:

    • Eye Protection : Chemical safety goggles.[6]

    • Hand Protection : Wear appropriate protective gloves, such as natural rubber, neoprene, or PVC.[6] Inspect gloves for integrity before use.

    • Body Protection : A lab coat or chemical-resistant apron must be worn.[6]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (which is not recommended), a NIOSH/MSHA-approved respirator should be used.[6]

Step-by-Step Waste Management and Disposal Protocol

This protocol provides a direct, procedural workflow for the compliant disposal of [methyl(phenyl)amino]thiourea.

Step 1: Waste Identification and Segregation

  • Action : Designate all materials that have come into contact with [methyl(phenyl)amino]thiourea as hazardous waste. This includes the primary chemical waste, any contaminated solvents, spent reaction mixtures, and solid materials like gloves, weigh boats, absorbent pads, and pipette tips.[8]

  • Causality : This comprehensive approach prevents the accidental introduction of a hazardous substance into non-hazardous waste streams, mitigating environmental release and personnel exposure.[1]

Step 2: Containerization and Labeling

  • Action : Place all waste into a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][8] The container must be kept closed except when adding waste.

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "[methyl(phenyl)amino]thiourea" or "N-Methyl-N-phenylthiourea".

    • The specific hazard characteristics (e.g., "Toxic").[5]

    • The date when waste was first added to the container (accumulation start date).

  • Causality : Proper labeling is a regulatory requirement and is crucial for communicating the risks to everyone in the laboratory and to the ultimate waste handlers, ensuring it is managed correctly throughout its lifecycle.[8]

Step 3: Interim On-Site Storage

  • Action : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • Causality : Storing waste in a designated area prevents accidental spills and reactions. Thiourea compounds are incompatible with strong acids and oxidizers, and improper storage could lead to the release of toxic gases or other dangerous reactions.[9][10]

Step 4: Final Disposal

  • Action : Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[4][7] Provide them with the Safety Data Sheet (SDS) for the compound. Never attempt to treat or dispose of the chemical waste yourself.

  • Causality : Licensed contractors are trained and equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations (e.g., EPA RCRA), ensuring the final disposition is safe and environmentally sound.[6][9]

Visualization of Disposal Workflow

The following diagram illustrates the mandatory, sequential process for the proper disposal of [methyl(phenyl)amino]thiourea waste.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition A Hazard Assessment B Don PPE & Use Fume Hood A->B Confirm Risks C Generate Waste (e.g., unused chemical, contaminated labware) B->C D Segregate as Hazardous Waste C->D Immediate Action E Place in Approved, Closed Waste Container D->E F Apply Hazardous Waste Label E->F Regulatory Requirement G Store in Designated Accumulation Area F->G Ensure Safety H Arrange Pickup by Licensed Waste Vendor G->H I Compliant Final Disposal H->I Professional Handling

Caption: Disposal workflow for [methyl(phenyl)amino]thiourea waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.[9]

    • Wearing full PPE (including respiratory protection if necessary), prevent the spread of the spill. Avoid creating dust.[6]

    • Carefully collect the spilled solid using a scoop or by gently sweeping and place it into a labeled hazardous waste container for disposal.[6][9]

    • Decontaminate the spill area with an appropriate cleaning agent and wash the area.[9] All cleanup materials must also be disposed of as hazardous waste.

  • Personnel Exposure :

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]

By adhering to this comprehensive guide, researchers can ensure that the disposal of [methyl(phenyl)amino]thiourea is conducted in a manner that upholds the highest standards of laboratory safety and environmental responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLTHIOUREA. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, April 17). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carolina Biological Supply. (2012, December 19). Material Safety Data Sheet: Phenylthiourea. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Inactivation and covalent modification of CTP synthetase by thiourea dioxide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-Phenylthiourea. Retrieved from [Link]

  • MDPI. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling [methyl(phenyl)amino]thiourea

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical and operational guide designed for researchers, scientists, and drug development professionals handling [methyl(phenyl)amino]thiourea (and its structural analogs, such as N-methyl-N-phenylthiourea).

Hazard Causality & Exposure Logic

Handling specialized thiourea derivatives requires a deep understanding of their toxicological mechanisms to ensure lab safety. [methyl(phenyl)amino]thiourea is classified under OSHA guidelines as a Category 3 Acute Oral Toxicant (H301) , meaning it is highly toxic if swallowed[1].

The Causality of Exposure: While the primary documented hazard is oral toxicity, the physical state of the chemical—a fine, crystalline solid—makes inhalation of aerosolized dust the most critical vector for accidental ingestion[2]. Dust particles inhaled into the upper respiratory tract are frequently cleared via the mucociliary escalator and subsequently swallowed, leading to systemic gastrointestinal absorption. Furthermore, thiourea derivatives can interact with biological macromolecules; for instance, related phenylthiourea compounds have been shown to cause liver glycogen depletion[3].

Therefore, our Personal Protective Equipment (PPE) and operational strategies are designed as a self-validating system to completely block aerosol generation and dermal contact.

Exposure_Barrier Hazard [methyl(phenyl)amino]thiourea (Category 3 Toxin) Dust Airborne Particulates (Primary Risk) Hazard->Dust Contact Surface Contamination (Secondary Risk) Hazard->Contact Hood Chemical Fume Hood (Engineering Control) Dust->Hood Gloves Nitrile Gloves (PPE Barrier) Contact->Gloves Ingestion Prevents Ingestion/ Inhalation Hood->Ingestion Dermal Prevents Dermal Absorption Gloves->Dermal

Fig 1: Logical mapping of physical hazards to required safety barriers.

Quantitative PPE Selection Matrix

To ensure a proportional response to risk, PPE must be scaled according to the mass of the chemical being handled.

Operation ScaleMass HandledRespiratory ProtectionHand Protection (Nitrile)Eye & Body ProtectionEngineering Control
Analytical < 1 gNot required if inside hoodStandard (≥0.11 mm)Safety glasses, standard lab coatFume hood (0.4–0.6 m/s face velocity)
Preparative 1 g – 100 gN95/P100 (if outside hood)Extended cuff (≥0.38 mm)Chemical goggles, fluid-resistant coatVented balance enclosure / Fume hood
Bulk / Spill > 100 gHalf-face APR with P100Double-glovedFace shield, Tyvek suitIsolated negative-pressure room

Step-by-Step Operational Methodology

Do not merely execute these steps; verify the successful completion of each before proceeding to the next to maintain a self-validating safety loop.

Phase 1: Environmental Setup & Pre-Weighing

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Do not handle the dry powder on an open bench under any circumstances[2].

  • Static Elimination: Powders cling to standard plastic spatulas due to static electricity, causing invisible micro-spills. Use an anti-static gun (e.g., Zerostat) on the weighing paper/vial, or exclusively use grounded metal spatulas.

  • PPE Donning: Inspect nitrile gloves for micro-punctures. Ensure the lab coat is fully buttoned and safety goggles form a tight seal around the upper face.

Phase 2: Weighing and Transfer (High-Risk Phase) 4. Closed-Tare Method: Place a sealable vial on the balance inside the hood. Tare the balance. 5. Transfer: Carefully transfer the[methyl(phenyl)amino]thiourea into the vial. Keep the source bottle as close to the receiving vial as possible to minimize the drop height of the powder, which prevents aerosolization. 6. Sealing: Cap the receiving vial before removing it from the balance enclosure or fume hood. This guarantees that no dust is released into the general laboratory environment.

Phase 3: Solubilization & Decontamination 7. In-Hood Addition: If preparing a solution, add the solvent (e.g., DMSO, ethanol) directly to the vial inside the fume hood. 8. Avoid Exothermic Reactions: Ensure the solvent does not contain strong oxidizing agents, as thiourea derivatives can react violently under oxidative stress[1]. 9. Decontamination: Wipe down the balance and surrounding area with a solvent that dissolves the compound (e.g., ethanol), followed by standard soap and water.

Workflow Start 1. Environmental Setup Verify Fume Hood (0.5 m/s) PPE 2. PPE Donning Nitrile (>0.11mm), Goggles, Lab Coat Start->PPE Weighing 3. Weighing Protocol Use anti-static tools & closed tare PPE->Weighing Transfer 4. Transfer & Solubilization Seal vessel before removing from hood Weighing->Transfer Minimized dust aerosolization Decon 5. Decontamination Wipe with ethanol, then water Transfer->Decon Waste 6. Waste Segregation UN 2811, Class 6.1 Toxic Solid Decon->Waste End 7. PPE Doffing & Hand Washing Waste->End

Fig 2: Step-by-step sequential workflow for handling toxic solid chemicals.

Disposal and Waste Management Plan

Proper disposal is legally mandated and critical for environmental safety. [methyl(phenyl)amino]thiourea is not readily degradable in standard wastewater treatment plants and must not be poured down the drain[2].

  • Solid Waste: All contaminated consumables (weighing paper, spatulas, gloves, and empty reagent bottles) must be collected in a rigid, chemically compatible, and sealable container. Label the container strictly as: "Hazardous Waste: Toxic solid, organic, n.o.s. (UN 2811), Hazard Class 6.1, Packing Group III" [2].

  • Liquid Waste: Segregate solutions containing this compound into designated organic waste carboys (halogenated or non-halogenated, depending on the solvent). Never mix with acidic or oxidizing waste streams.

Emergency Response Protocols

  • Accidental Spill: Do NOT dry sweep, as this will immediately aerosolize the toxin. Evacuate personnel from the immediate area. Wearing a P100 respirator and double gloves, cover the spill with damp absorbent pads (using water or ethanol). Carefully scoop the pads into a hazardous waste bag[2].

  • Human Exposure (Ingestion): Immediately call a POISON CENTER or physician. Rinse the mouth thoroughly with water. Do NOT induce vomiting unless explicitly instructed by medical personnel[1].

  • Human Exposure (Skin/Eyes): Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1].

References

  • Title: Phenylthiourea | C7H8N2S | CID 676454 - PubChem | Source: PubChem (NIH) | URL: [Link]

Sources

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